(R)-Carvedilol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2 |
InChI Key |
OGHNVEJMJSYVRP-QWCPZVJHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of (R)-Carvedilol-d4 as a Deuterated Internal Standard in Bioanalytical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of (R)-Carvedilol-d4 as a deuterated internal standard in the quantitative analysis of carvedilol. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical method development.
Introduction to Carvedilol and the Need for an Internal Standard
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the treatment of heart failure and hypertension.[1] It is a racemic mixture, with its enantiomers exhibiting different pharmacological activities.[1] Accurate quantification of carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The complexity of biological samples necessitates the use of an internal standard to ensure the accuracy and precision of analytical methods. A deuterated internal standard, such as this compound, is the preferred choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
This compound is a stable isotope-labeled version of the (R)-enantiomer of carvedilol.[2][3] Its physicochemical properties are nearly identical to the unlabeled analyte, but it has a different mass-to-charge ratio, allowing for its distinct detection by a mass spectrometer. This co-elution and similar ionization behavior with the analyte of interest helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.[3]
Bioanalytical Method Workflow
The general workflow for the quantification of carvedilol in biological samples using this compound as an internal standard involves several key steps from sample collection to data analysis.
Caption: A generalized workflow for the bioanalytical quantification of carvedilol using a deuterated internal standard.
Carvedilol's Mechanism of Action: A Signaling Pathway Overview
Carvedilol exerts its therapeutic effects by blocking both alpha-1 and beta-adrenergic receptors. This dual action leads to vasodilation and a reduction in heart rate and contractility, ultimately lowering blood pressure and reducing cardiac workload.[4][5][6]
Caption: Simplified signaling pathway of Carvedilol's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioanalytical assays. Below are representative protocols for the quantification of carvedilol in human plasma using this compound as an internal standard, based on published literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.
-
Plasma Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of carvedilol and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase | Acetonitrile and ammonium formate buffer (e.g., 78:22, v/v)[7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Monitored Transition (Carvedilol) | m/z 407.2 → 100.2[8] |
| Monitored Transition (this compound) | m/z 412.1 > 105.1[9] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 - 200 ms |
Method Validation Data
A robust bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of carvedilol using a deuterated internal standard.
Table 3: Linearity and Sensitivity
| Parameter | Carvedilol | Reference |
| Linearity Range | 0.05 - 50 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [7] |
Table 4: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low QC | < 5% | < 5% | 95 - 105% | [7] |
| Medium QC | < 5% | < 5% | 95 - 105% | [7] |
| High QC | < 5% | < 5% | 95 - 105% | [7] |
Table 5: Recovery
| Analyte | Recovery (%) | Reference |
| Carvedilol | 94 - 99% | [7] |
| This compound (IS) | 94 - 99% | [7] |
Conclusion
This compound serves as an excellent internal standard for the bioanalysis of carvedilol due to its chemical similarity and mass difference from the unlabeled drug. Its use in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method for the accurate quantification of carvedilol in complex biological matrices. The detailed protocols and validation data presented in this guide offer a solid foundation for researchers and scientists in the development and application of such bioanalytical methods, ultimately supporting the advancement of pharmacokinetic and clinical studies involving carvedilol.
References
- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 6. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
The Pharmacokinetic Profile of (R)-Carvedilol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 adrenoreceptor blocking activity, is administered clinically as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The two enantiomers exhibit distinct pharmacological activities and, critically, different pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of the (R)-Carvedilol enantiomer, focusing on its absorption, distribution, metabolism, and excretion (ADME). This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and presents visual representations of key metabolic pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
Carvedilol is a widely prescribed medication for the management of hypertension and congestive heart failure.[4][5] While the (S)-enantiomer is primarily responsible for the beta-blocking activity, both (R)- and (S)-enantiomers contribute equally to the alpha-1 blocking effects.[2][6] The stereoselective nature of carvedilol's metabolism results in significantly different plasma concentrations of the two enantiomers after oral administration of the racemate.[3] Notably, plasma levels of (R)-Carvedilol are approximately 2 to 3 times higher than those of (S)-Carvedilol in healthy subjects.[4][7] This disparity underscores the importance of understanding the specific pharmacokinetic properties of the (R)-enantiomer to better predict its therapeutic and potential adverse effects.
Pharmacokinetic Properties of (R)-Carvedilol
The pharmacokinetic behavior of (R)-Carvedilol is characterized by rapid absorption, extensive metabolism, and stereoselective disposition.
Absorption
Carvedilol is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1][8] The absolute bioavailability of racemic carvedilol is approximately 25% to 35% due to significant first-pass metabolism.[4][9] Food can slow the rate of absorption, but it does not significantly affect the overall bioavailability.[7][10] Studies using a porcine intestine model suggest that the primary route of carvedilol absorption is transcellular, with the highest absorption occurring in the jejunum at a neutral pH.[11]
Distribution
Carvedilol is a lipophilic compound and is highly bound to plasma proteins (greater than 98%), primarily albumin.[7][12] It has a large steady-state volume of distribution of approximately 115 L, indicating extensive tissue distribution.[7]
Metabolism
The metabolism of carvedilol is extensive and stereoselective, occurring primarily in the liver.[13][14] The (R)-enantiomer is metabolized at a slower rate than the (S)-enantiomer.[14][15]
The primary metabolic pathways for carvedilol include aromatic ring oxidation, demethylation, and glucuronidation.[13][16] The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of (R)-Carvedilol.
-
CYP2D6 is the primary enzyme responsible for the 4'- and 5'-hydroxylation of (R)-Carvedilol.[13][17] Individuals who are poor metabolizers for CYP2D6 can have 2- to 3-fold higher plasma concentrations of (R)-Carvedilol compared to extensive metabolizers.[7]
-
CYP3A4 , CYP1A2 , and CYP2C9 also contribute to the metabolism of (R)-Carvedilol, but to a lesser extent than CYP2D6.[3][13]
-
CYP2C9 is primarily involved in the O-desmethylation of carvedilol.[13][18]
Following Phase I metabolism, carvedilol and its metabolites can undergo Phase II conjugation, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT2B4, and UGT2B7.[13][18]
Excretion
Less than 2% of a carvedilol dose is excreted unchanged in the urine.[7][19] The metabolites are primarily excreted via the bile into the feces.[7][18]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for (R)-Carvedilol. It is important to note that values can vary depending on the study population and analytical methods used.
Table 1: Pharmacokinetic Parameters of (R)-Carvedilol in Healthy Subjects after Oral Administration of Racemic Carvedilol
| Parameter | Value | Reference(s) |
| Cmax (Maximum Plasma Concentration) | ~2-3 times higher than (S)-Carvedilol | [4][20] |
| AUC (Area Under the Curve) | ~2.8 times greater than (S)-Carvedilol | [20] |
| t½ (Elimination Half-life) | 5 to 9 hours | [4][21] |
| Clearance | Significantly lower than (S)-Carvedilol | [2] |
Table 2: Influence of CYP2D6 Phenotype on (R)-Carvedilol Pharmacokinetics
| Parameter | CYP2D6 Poor Metabolizers vs. Extensive Metabolizers | Reference(s) |
| Plasma Concentration | 2-3 fold higher | [7] |
| Clearance | Significantly lower | [2] |
Experimental Protocols
Enantioselective Assay of Carvedilol in Plasma
A common method for the stereospecific determination of carvedilol enantiomers in plasma involves high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection.
Sample Preparation:
-
Extraction: Carvedilol enantiomers and an internal standard (e.g., R(+)-propranolol) are extracted from plasma using liquid-liquid extraction with a solvent like methyl tert-butyl ether or supported liquid extraction.[22][23]
-
Derivatization: The extracted analytes are derivatized with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers that can be separated on a non-chiral column.[20][22][23]
Chromatographic Separation:
-
Column: A reverse-phase C18 column is often used for the separation of the derivatized diastereomers.[23]
-
Mobile Phase: A gradient elution with a mixture of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., potassium phosphate) is typically employed.[24]
-
Flow Rate: A flow rate of around 0.5 mL/min is common.[24]
Detection:
-
Fluorescence Detection: Excitation and emission wavelengths are set at approximately 242 nm and 344 nm, respectively.[23]
-
Mass Spectrometry (MS/MS): Detection is performed using positive ion electrospray tandem mass spectrometry for high sensitivity and selectivity.[22]
Quantification:
The concentrations of (R)- and (S)-carvedilol are determined by comparing their peak areas to that of the internal standard using a calibration curve. The lower limit of quantification for both enantiomers is typically in the range of 0.200-0.5 ng/mL.[22][23]
Visualizations
Metabolic Pathway of (R)-Carvedilol
Caption: Metabolic pathway of (R)-Carvedilol.
Experimental Workflow for Enantioselective Analysis
Caption: Workflow for enantioselective analysis of carvedilol.
Conclusion
The pharmacokinetics of (R)-Carvedilol are distinct from its (S)-enantiomer, primarily due to stereoselective metabolism. The slower clearance and consequently higher plasma concentrations of (R)-Carvedilol are important considerations in clinical practice and drug development. The dominant role of CYP2D6 in its metabolism highlights the potential for significant inter-individual variability in drug exposure due to genetic polymorphisms. This technical guide provides a foundational understanding of the pharmacokinetic profile of (R)-Carvedilol, which is essential for optimizing its therapeutic use and for the development of future drug formulations and delivery systems.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. s3.pgkb.org [s3.pgkb.org]
- 8. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DailyMed - CARVEDILOL tablet [dailymed.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. In vitro absorption studies with carvedilol using a new model with porcine intestine called BM-RIMO (Boehringer-Mannheim ring model) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. ClinPGx [clinpgx.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. [PDF] IN VITRO IDENTIFICATION OF THE HUMAN CYTOCHROME P 450 ENZYMES INVOLVED IN THE METABOLISM OF R ( 1 )-AND S ( 2 )-CARVEDILOL | Semantic Scholar [semanticscholar.org]
- 16. Metabolism of carvedilol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carvedilol - Wikipedia [en.wikipedia.org]
- 22. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Use of (R)-Carvedilol-d4 for In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carvedilol, an enantiomer of the non-selective beta/alpha-1 blocker Carvedilol, is a subject of significant interest in pharmacological research due to its distinct therapeutic properties. Understanding its metabolic fate is crucial for optimizing its clinical application and for the development of novel therapeutics. In vitro metabolism studies are fundamental to this endeavor, providing critical insights into metabolic pathways, enzyme kinetics, and potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as (R)-Carvedilol-d4, is indispensable for achieving the accuracy and precision required in quantitative bioanalytical methods. This technical guide provides a comprehensive overview of the core methodologies and data relevant to the in vitro metabolism of (R)-Carvedilol.
This compound is the deuterium-labeled form of (R)-Carvedilol and is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1][2] This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Carvedilol in biological samples.[1]
Metabolic Pathways of Carvedilol
Carvedilol undergoes extensive metabolism primarily in the liver through three main pathways: aromatic ring hydroxylation, O-demethylation, and glucuronidation.[3][4][5] These metabolic processes are stereoselective, with different cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes preferentially metabolizing the (R)- and (S)-enantiomers.
The major metabolites of carvedilol include 4'- and 5'-hydroxyphenyl carvedilol (4-OHC and 5-OHC), 8-hydroxycarbazolyl carvedilol (8-OHC), and O-desmethylcarvedilol (ODMC).[3] The formation of these metabolites is catalyzed by a range of CYP enzymes. Specifically, CYP2D6 is primarily responsible for the production of 4-OHC and 5-OHC.[3][5] CYP1A2 is the main enzyme involved in the 8-OHC pathway, with some contribution from CYP3A4.[3] The O-demethylation pathway to form ODMC is predominantly associated with CYP2C9.[3][5]
For (R)-carvedilol specifically, in vitro experiments with human liver microsomes and recombinant CYP proteins have shown that it is primarily metabolized by CYP2D6 (contributing to approximately 40% of its metabolism), with additional contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9.[4]
In addition to Phase I metabolism, carvedilol and its hydroxylated metabolites undergo Phase II conjugation, primarily through glucuronidation. The UGT enzymes UGT1A1, UGT2B4, and UGT2B7 are responsible for the glucuronidation of the parent drug.[4][6]
Quantitative Data on Carvedilol Metabolism
The following tables summarize the available quantitative data on the in vitro metabolism of carvedilol. It is important to note that much of the detailed kinetic data has been generated using racemic carvedilol or does not specify the enantiomer. However, this information still provides a valuable baseline for understanding the metabolism of (R)-Carvedilol.
Table 1: Enzyme Kinetics of Racemic Carvedilol Glucuronidation in Human Liver Microsomes
| Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) |
| G1 | 26.6 | 106 |
| G2 | 46.0 | 44.5 |
| Data from a study on the glucuronidation of racemic carvedilol. G1 and G2 are two observed glucuronide forms.[6] |
Table 2: Enzyme Kinetics of Racemic Carvedilol Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Glucuronide Formed | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | G2 | 55.1 | 3.33 |
| UGT2B4 | G1 & G2 | 22.1 (for G1), 40.8 (for G2) | 7.88 (for G1), 7.21 (for G2) |
| UGT2B7 | G1 | 28.3 | 7.72 |
| Data from a study on the glucuronidation of racemic carvedilol.[6] |
Table 3: Enzyme Kinetics of Carvedilol 4'-Hydroxylation by CYP2D6 Variants
| CYP2D6 Variant | Km (µM) | Vmax (pmol/min/pmol CYP2D6) |
| CYP2D6.1 (Wild Type) | 4.87 ± 0.53 | 1.83 ± 0.05 |
| CYP2D6.2 | 10.12 ± 1.11 | 2.15 ± 0.07 |
| CYP2D6.10 | 12.15 ± 1.32 | 0.08 ± 0.01 |
| CYP2D6.89 | 14.66 ± 1.59 | 4.10 ± 0.11 |
| E215K | 36.13 ± 3.93 | 3.07 ± 0.08 |
| R440C | 14.32 ± 1.56 | 2.47 ± 0.07 |
| Data are presented as mean ± SD. The study did not specify the enantiomer of carvedilol used. |
Table 4: Enzyme Kinetics of Carvedilol 5'-Hydroxylation by CYP2D6 Variants
| CYP2D6 Variant | Km (µM) | Vmax (pmol/min/pmol CYP2D6) |
| CYP2D6.1 (Wild Type) | 10.17 ± 1.12 | 0.87 ± 0.02 |
| CYP2D6.2 | 16.29 ± 1.77 | 0.93 ± 0.02 |
| CYP2D6.10 | 18.33 ± 2.01 | 0.031 ± 0.001 |
| CYP2D6.89 | 20.45 ± 2.22 | 1.12 ± 0.03 |
| E215K | 41.22 ± 4.48 | 1.01 ± 0.03 |
| R440C | 19.87 ± 2.16 | 0.99 ± 0.02 |
| Data are presented as mean ± SD. The study did not specify the enantiomer of carvedilol used. |
Experimental Protocols
A well-defined experimental protocol is critical for obtaining reliable and reproducible data in in vitro metabolism studies. The following sections outline a general protocol for assessing the metabolism of (R)-Carvedilol using human liver microsomes, with this compound as the internal standard.
In Vitro Metabolism Study Workflow
Detailed Methodology for a Typical In Vitro Metabolism Assay
1. Materials and Reagents:
-
(R)-Carvedilol
-
This compound (Internal Standard)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
2. Preparation of Solutions:
-
Prepare a stock solution of (R)-Carvedilol in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare working solutions of (R)-Carvedilol at various concentrations by diluting the stock solution with the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)
-
(R)-Carvedilol working solution (final concentrations ranging from e.g., 0.1 to 100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time period (e.g., 0, 5, 15, 30, 60 minutes) to determine the time course of metabolism.
-
Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2-3 times the incubation volume).
-
Add a known concentration of the this compound internal standard to each sample.
-
Vortex the samples and centrifuge to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the parent-to-product ion transitions for (R)-Carvedilol, its potential metabolites, and this compound in Multiple Reaction Monitoring (MRM) mode.
-
5. Data Analysis:
-
Quantify the amount of (R)-Carvedilol remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Calculate the rate of metabolism and determine kinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
This technical guide provides a foundational understanding of the in vitro metabolism of (R)-Carvedilol, emphasizing the critical role of this compound as an internal standard for accurate quantification. The provided data tables and experimental protocols offer a practical starting point for researchers in drug development. While the presented kinetic data is largely based on racemic carvedilol, it offers valuable insights into the enzymatic processes involved. Further studies focusing specifically on the enantioselective metabolism of (R)-Carvedilol are warranted to fully elucidate its metabolic profile and to support its continued development and clinical use. The methodologies and diagrams presented herein are intended to facilitate the design and execution of robust in vitro metabolism studies, ultimately contributing to a deeper understanding of the pharmacology of (R)-Carvedilol.
References
- 1. researchgate.net [researchgate.net]
- 2. R-(+)-Carvedilol-d4 | Axios Research [axios-research.com]
- 3. oyc.co.jp [oyc.co.jp]
- 4. ClinPGx [clinpgx.org]
- 5. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Carvedilol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Carvedilol, a non-selective beta/alpha-1 blocker. The strategic introduction of isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), Deuterium (²H or D), and various radioisotopes into the Carvedilol molecule is a critical tool for advancing our understanding of its pharmacokinetic, metabolic, and pharmacodynamic properties. This document details synthetic strategies, experimental protocols, and applications of isotopically labeled Carvedilol in research.
Introduction to Isotopic Labeling of Carvedilol
Isotopic labeling is an indispensable technique in drug development and pharmacology. By replacing specific atoms in a drug molecule with their isotopes, researchers can trace the molecule's journey through a biological system without altering its fundamental chemical properties. For Carvedilol, this has enabled detailed studies on its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with target receptors.
Commonly Used Isotopes for Labeling Carvedilol:
-
¹⁴C (Carbon-14): A beta-emitting radioisotope with a long half-life, ideal for quantitative whole-body autoradiography, mass balance studies, and metabolite profiling.
-
³H (Tritium): Another beta-emitter, often used in receptor binding assays due to the high specific activity that can be achieved.
-
²H (Deuterium): A stable isotope used as an internal standard in quantitative mass spectrometry-based bioanalysis to improve accuracy and precision. Deuterated analogs can also be used to investigate kinetic isotope effects on metabolism.
-
¹³C (Carbon-13): A stable isotope used for mechanistic studies and as an internal standard in mass spectrometry. It is also a key nuclide for nuclear magnetic resonance (NMR) based metabolism studies.
-
⁹⁹ᵐTc (Technetium-99m) and ¹³¹I (Iodine-131): Gamma-emitting radioisotopes used for in vivo imaging applications, such as Single Photon Emission Computed Tomography (SPECT), to visualize the distribution of Carvedilol in real-time.
Synthetic Strategies and Experimental Protocols
The synthesis of isotopically labeled Carvedilol typically involves the condensation of two key intermediates: 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine . The isotopic label can be introduced into either of these precursors.
Synthesis of [¹⁴C]-Carvedilol
Labeling with ¹⁴C is crucial for ADME studies. A common strategy is to introduce the ¹⁴C label into the carbazole ring of the 4-(2,3-epoxypropoxy)carbazole precursor.
dot
Experimental Protocol: Synthesis of [¹⁴C]4-Hydroxycarbazole
This protocol outlines a potential route starting from a commercially available ¹⁴C-labeled precursor.
-
[¹⁴C]Aniline Synthesis: Begin with a suitable commercially available ¹⁴C labeled starting material, such as [U-¹⁴C]aniline.
-
Diazotization and Phenylhydrazone formation:
-
Dissolve [U-¹⁴C]aniline in dilute hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
React the diazonium salt with a reducing agent (e.g., sodium sulfite) to form [U-¹⁴C]phenylhydrazine.
-
Condense the resulting [U-¹⁴C]phenylhydrazine with cyclohexanone to yield the corresponding phenylhydrazone.
-
-
Fischer Indole Synthesis:
-
Heat the [U-¹⁴C]phenylhydrazone of cyclohexanone in the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to induce cyclization and form [¹⁴C]tetrahydrocarbazole.
-
-
Aromatization and Hydroxylation:
-
Aromatize the [¹⁴C]tetrahydrocarbazole to [¹⁴C]carbazole using a dehydrogenating agent like palladium on carbon.
-
Hydroxylate the [¹⁴C]carbazole at the 4-position. This can be a challenging step and may require specific enzymatic or multi-step chemical methods. One approach involves nitration followed by reduction and diazotization, then hydrolysis to the hydroxyl group.
-
-
Purification: Purify the resulting [¹⁴C]4-hydroxycarbazole using column chromatography.
Experimental Protocol: Synthesis of [¹⁴C]Carvedilol
-
Alkylation of [¹⁴C]4-Hydroxycarbazole:
-
Dissolve [¹⁴C]4-hydroxycarbazole in a suitable solvent such as dimethylformamide (DMF).
-
Add a base (e.g., sodium hydride or potassium carbonate) and epichlorohydrin.
-
Heat the reaction mixture to form [¹⁴C]4-(2,3-epoxypropoxy)carbazole.
-
-
Condensation Reaction:
-
React the [¹⁴C]4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in a solvent like isopropanol or methanol at an elevated temperature.
-
-
Purification: Purify the final product, [¹⁴C]Carvedilol, by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Radiochemical Purity | >98% | [1] |
| Specific Activity | Varies based on synthesis | [2] |
Synthesis of Deuterated Carvedilol ([²H]-Carvedilol)
Deuterium-labeled Carvedilol is primarily used as an internal standard in mass spectrometric quantification. The label is typically introduced on the methoxy group of the 2-(2-methoxyphenoxy)ethylamine side chain to prevent in vivo H/D exchange.
dot
Experimental Protocol: Synthesis of [D₃]-2-(2-methoxyphenoxy)ethylamine
-
Deuteromethylation of Guaiacol:
-
React guaiacol (2-methoxyphenol) with a deuterated methylating agent, such as [D₃]methyl iodide or [D₃]dimethyl sulfate, in the presence of a base (e.g., sodium hydride) to form 1,2-di([D₃]methoxy)benzene. A more direct approach would be to start with catechol and perform a mono-deuteromethylation.
-
-
Williamson Ether Synthesis:
-
React the resulting deuterated phenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base like potassium carbonate to form 1-(2-chloroethoxy)-2-([D₃]methoxy)benzene.
-
-
Gabriel Synthesis:
-
React the chloroethoxy derivative with potassium phthalimide to form the N-phthalimido derivative.
-
Cleave the phthalimide group using hydrazine hydrate (Ing-Manske procedure) to yield [D₃]-2-(2-methoxyphenoxy)ethylamine.
-
-
Purification: Purify the product by distillation or column chromatography.
The final condensation with 4-(2,3-epoxypropoxy)carbazole follows the same procedure as for the ¹⁴C-labeled compound.
| Parameter | Value |
| Isotopic Purity | >98% |
| Chemical Purity | >99% |
Synthesis of [¹³C]-Carvedilol
¹³C-labeled Carvedilol can be synthesized for NMR-based metabolic studies or as a non-radioactive tracer. The label can be incorporated at various positions. A common strategy involves labeling the side chain.
Experimental Protocol: Synthesis of [¹³C₂]-2-(2-methoxyphenoxy)ethylamine
-
Starting Material: Begin with a commercially available ¹³C-labeled precursor, such as [1,2-¹³C₂]dibromoethane.
-
Reaction with Guaiacol: React [1,2-¹³C₂]dibromoethane with guaiacol in the presence of a base to form 1-bromo-2-(2-methoxyphenoxy)[1,2-¹³C₂]ethane.
-
Azide Formation and Reduction:
-
Displace the bromide with sodium azide to form 1-azido-2-(2-methoxyphenoxy)[1,2-¹³C₂]ethane.
-
Reduce the azide to the primary amine using a reducing agent like lithium aluminum hydride or by catalytic hydrogenation to yield [1,2-¹³C₂]-2-(2-methoxyphenoxy)ethylamine.
-
-
Purification: Purify the final amine by distillation under reduced pressure.
The condensation with 4-(2,3-epoxypropoxy)carbazole is then carried out as previously described.
| Parameter | Value | Reference |
| Isotopic Enrichment | >99 atom % ¹³C | [3] |
| Chemical Purity | >98% | [4][5] |
Radiolabeling with Technetium-99m ([⁹⁹ᵐTc])
[⁹⁹ᵐTc]Tc-Carvedilol is a potential radiopharmaceutical for cardiac imaging. The labeling is typically achieved by forming a complex between the Carvedilol molecule and the metastable isotope ⁹⁹ᵐTc.
dot
Experimental Protocol: Direct Labeling of Carvedilol with ⁹⁹ᵐTc
-
Reagent Preparation:
-
Prepare a solution of Carvedilol in a suitable solvent (e.g., ethanol).
-
Prepare a fresh solution of a reducing agent, typically stannous chloride (SnCl₂·2H₂O), in dilute HCl.
-
-
Labeling Reaction:
-
In a sterile vial, mix the Carvedilol solution and the stannous chloride solution.
-
Adjust the pH of the mixture to approximately 7.0 using a buffer solution.
-
Add the [⁹⁹ᵐTc]pertechnetate (⁹⁹ᵐTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
| Parameter | Optimized Value |
| Carvedilol Amount | 100 µg |
| SnCl₂·2H₂O Amount | 50 µg |
| Reaction pH | 7.0 |
| Reaction Time | 30 minutes |
| Radiochemical Yield | ~96.5% |
Applications in Research
Metabolism and Pharmacokinetic Studies
¹⁴C- and ³H-labeled Carvedilol are invaluable for ADME studies. These studies have shown that Carvedilol is extensively metabolized in the liver, with major metabolites being hydroxylated and demethylated products. The use of radiolabeled compounds allows for the accurate quantification of the parent drug and its metabolites in various biological matrices.[6]
Stable isotope-labeled Carvedilol (e.g., deuterated) is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of Carvedilol and its metabolites in plasma and other biological samples. This approach corrects for variations in sample preparation and instrument response.
| Study Type | Isotope Used | Key Findings |
| Metabolism | ¹⁴C | Extensive hepatic metabolism, identification of hydroxylated and demethylated metabolites. |
| Pharmacokinetics | ²H, ¹³C | Used as internal standards for accurate quantification in plasma. |
Receptor Binding Assays
Radiolabeled Carvedilol, particularly with ³H or radioiodine, is used in receptor binding assays to determine its affinity for adrenergic receptors (α₁, β₁, β₂). These assays are fundamental in characterizing the drug's pharmacological profile.
In Vivo Imaging
Carvedilol labeled with gamma-emitting isotopes like ⁹⁹ᵐTc or ¹³¹I allows for non-invasive in vivo imaging using SPECT. This technique can be used to study the biodistribution of the drug, particularly its uptake in the heart, and to assess receptor density in various physiological and pathological conditions.
Data Summary
Table 1: Quantitative Data for Isotopic Labeling of Carvedilol
| Isotope | Labeling Method | Precursor | Typical Yield | Radiochemical/Isotopic Purity | Application |
| ¹⁴C | Multi-step organic synthesis | [¹⁴C]Aniline or other early precursor | Varies | >98% | ADME, Mass Balance |
| ²H (D) | Multi-step organic synthesis | [D₃]Methyl iodide | Good to excellent | >98% | LC-MS/MS Internal Standard |
| ¹³C | Multi-step organic synthesis | [¹³C₂]Dibromoethane | Moderate to good | >99 atom % | NMR studies, LC-MS/MS |
| ⁹⁹ᵐTc | Direct labeling (complexation) | Carvedilol | ~96.5% | >95% | SPECT Imaging |
| ¹³¹I | Direct electrophilic iodination | Carvedilol | ~92.6% | >95% | SPECT Imaging |
Conclusion
The isotopic labeling of Carvedilol is a powerful and versatile tool in pharmaceutical research. The choice of isotope and labeling strategy depends on the specific research question, ranging from quantitative bioanalysis and metabolism studies to in vivo imaging of drug distribution and receptor interaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important cardiovascular drug. Further advancements in synthetic chemistry will likely lead to more efficient and site-specific labeling methods, further expanding the research applications of isotopically labeled Carvedilol.
References
- 1. Disposition and metabolism of [2-14C]epichlorohydrin after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Application of 13C CPMAS NMR for qualitative and quantitative characterization of carvedilol and its commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Dichotomous Role of (R)-Carvedilol in Adrenergic Receptor Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate role of (R)-Carvedilol in binding to adrenergic receptors. Carvedilol, a third-generation beta-blocker, is a racemic mixture of (R) and (S) enantiomers, each exhibiting distinct pharmacological profiles. While the (S)-enantiomer is primarily responsible for the potent β-adrenergic receptor blockade, the (R)-enantiomer, along with its counterpart, contributes to α1-adrenergic receptor antagonism[1][2]. This guide will delve into the quantitative binding characteristics of (R)-Carvedilol, the experimental methodologies used to elucidate these properties, and the unique signaling pathways it modulates, particularly its role as a biased agonist.
Adrenergic Receptor Binding Affinity of Carvedilol Enantiomers
The affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. In the case of Carvedilol, there is a significant stereoselectivity in its interaction with adrenergic receptors. The (S)-enantiomer is a potent antagonist of both β1 and β2-adrenergic receptors, whereas both the (R) and (S) enantiomers exhibit comparable affinity for the α1-adrenergic receptor[1].
While specific Ki or Kd values for the (R)-enantiomer are not extensively reported in publicly available literature, the binding affinities of the racemic mixture of Carvedilol provide valuable insights into its multi-receptor targeting. The following tables summarize the available quantitative data for racemic Carvedilol at various human adrenergic receptor subtypes.
Table 1: Binding Affinity of Racemic Carvedilol for Human Adrenergic Receptors
| Receptor Subtype | pKi | Reference |
| α1D | 8.9 | [3] |
| α1B | 8.6 | [3] |
| β1 | 8.4 | [3] |
| β2 | 8.0 | [3] |
| α1A | 7.9 | [3] |
Table 2: Dissociation Constants (Kd) of Racemic Carvedilol for Human Beta-Adrenergic Receptors
| Receptor Subtype | Kd (nM) | Reference |
| β1 | ~ 4-5 | [4][5] |
| β2 | Mild selectivity for β1 over β2 (6-7 fold) | [4] |
It is important to note that while the (S)-enantiomer drives the high-affinity binding to β-receptors, the (R)-enantiomer's primary contribution is to the α1-receptor blockade[1][2].
Experimental Protocols
The determination of ligand binding affinities and functional activities relies on robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in the study of (R)-Carvedilol's interaction with adrenergic receptors.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the affinity of an unlabeled ligand (like (R)-Carvedilol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of (R)-Carvedilol for α1, β1, and β2-adrenergic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1, β1, or β2-adrenergic receptor subtype.
-
Radioligands:
-
For β1 and β2 receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
For α1 receptors: [³H]-Prazosin.
-
-
Competitor: (R)-Carvedilol.
-
Membrane Preparation:
-
Cells are grown to confluence, harvested, and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer.
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation (typically 10-50 µg of protein per well).
-
Add increasing concentrations of (R)-Carvedilol (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Add a fixed concentration of the appropriate radioligand (typically at a concentration close to its Kd).
-
Total Binding: In a set of wells, add only the radioligand and membrane preparation.
-
Non-specific Binding: In another set of wells, add the radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol for β-receptors or 10 µM phentolamine for α1-receptors) to saturate the receptors.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-Carvedilol concentration.
-
Determine the IC₅₀ value (the concentration of (R)-Carvedilol that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK1/2 Phosphorylation Assay (Western Blotting)
This assay is used to measure the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event that can be initiated by β-arrestin recruitment following receptor activation.
Objective: To determine if (R)-Carvedilol stimulates the phosphorylation of ERK1/2 in cells expressing β-adrenergic receptors.
Materials:
-
Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Stimulation Media: Serum-free DMEM.
-
Lysis Buffer (RIPA buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology, 1:1000 dilution).
-
Rabbit anti-total-ERK1/2 antibody (e.g., Cell Signaling Technology, 1:1000 dilution).
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (1:5000 dilution).
-
Protein Assay Reagent (e.g., BCA assay).
-
SDS-PAGE Gels.
-
PVDF Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Cell Culture and Starvation: Seed HEK293-β2AR cells in 6-well plates and grow to 80-90% confluency. Prior to stimulation, starve the cells in serum-free DMEM for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Treat the cells with various concentrations of (R)-Carvedilol for different time points (e.g., 5, 10, 30 minutes). Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Cell Lysis: After stimulation, place the plates on ice, aspirate the media, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with the primary antibody against total-ERK1/2, followed by the secondary antibody and detection steps.
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2 to determine the fold-change in phosphorylation compared to the vehicle control.
Signaling Pathways and Biased Agonism
Carvedilol exhibits a unique signaling profile known as "biased agonism" or "functional selectivity". While it acts as an inverse agonist at the Gs-protein-coupled pathway, thereby inhibiting adenylyl cyclase and subsequent cAMP production, it simultaneously promotes β-arrestin-mediated signaling[6]. This biased signaling is thought to contribute to its beneficial effects in heart failure. (R)-Carvedilol, through its interaction with β-adrenergic receptors, can also contribute to this β-arrestin-biased signaling.
Canonical Gs-Protein Coupled Signaling Pathway (Blocked by Carvedilol)
Caption: Canonical Gs-protein coupled signaling pathway blocked by Carvedilol.
β-Arrestin-Mediated Signaling Pathway (Promoted by Carvedilol)
Caption: β-Arrestin-mediated signaling promoted by Carvedilol.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Conclusion
(R)-Carvedilol plays a multifaceted role in adrenergic receptor binding. While its contribution to β-blockade is less pronounced than its (S)-enantiomer, its significant affinity for α1-adrenergic receptors is a key component of the overall pharmacological profile of racemic Carvedilol. Furthermore, the ability of Carvedilol to act as a biased agonist, selectively activating β-arrestin-dependent signaling pathways, represents a paradigm shift in our understanding of β-blocker functionality. This unique characteristic may underlie its superior clinical efficacy in certain cardiovascular diseases. A thorough understanding of the distinct contributions of each enantiomer, supported by detailed experimental investigation, is crucial for the rational design and development of future cardiovascular therapeutics. Further research is warranted to fully elucidate the specific binding kinetics and functional consequences of (R)-Carvedilol at various adrenergic receptor subtypes.
References
- 1. droracle.ai [droracle.ai]
- 2. Enantioselective binding of carvedilol to human serum albumin and alpha-1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell radioligand saturation binding [protocols.io]
- 4. droracle.ai [droracle.ai]
- 5. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Chiral Separation of Carvedilol Enantiomers Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic receptor blocking activity, marketed as a racemic mixture of its (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacological profiles; the (S)-enantiomer is a potent β-blocker, while both enantiomers possess α1-blocking activity.[1][2][3] This stereoselectivity in its mechanism of action necessitates robust analytical methods for the accurate quantification of individual enantiomers in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of Carvedilol. This document provides detailed application notes and protocols for the successful chiral separation of Carvedilol enantiomers using HPLC.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a chiral molecule, such as Carvedilol, can interact differently. This differential interaction leads to different retention times on the chromatographic column, allowing for their separation and quantification. This can be accomplished through two primary approaches:
-
Direct Method: Utilizes a chiral stationary phase (CSP) that is inherently chiral. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times.
-
Indirect Method: Involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase.[4][5][6][7]
This document will focus on the more common and often preferred direct method using various chiral stationary phases.
Experimental Protocols
Method 1: Normal Phase Chromatography on a Polysaccharide-Based CSP
This method is suitable for the baseline separation of Carvedilol enantiomers in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm, 5 µm)[2] or similar cellulose-based CSP |
| Mobile Phase | Isopropanol: n-Heptane (60:40 v/v)[2] or Hexane: Isopropyl Alcohol: Diethylamine: Acetic Acid (40:60:0.7:0.3, v/v/v/v)[8][9] |
| Flow Rate | 1.0 mL/min[2][8][9] |
| Detection | UV at 254 nm[2] or 220 nm[8][9] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic Carvedilol (e.g., 0.1 mg/mL) in methanol.[2] Further dilute with the mobile phase to a suitable working concentration.
-
Tablet Formulation: Weigh and finely powder twenty tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of Carvedilol to a 100 mL volumetric flask. Add 40 mL of methanol, sonicate to dissolve, and then dilute to volume with methanol.[2] Filter the solution through a 0.22 µm syringe filter before injection.[2]
Method 2: Reversed-Phase Chromatography on a Polysaccharide-Based CSP
This method offers an alternative to normal phase chromatography and is also effective for the separation of Carvedilol enantiomers.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-R (250 mm × 4.6 mm) or Chiralpak IB N-5[1] |
| Mobile Phase | Acetonitrile: Isopropanol: Diethylamine (95:5:0.1, v/v/v) or 80% organic modifier (87% Acetonitrile: 13% Methanol) and 20% 20 mM phosphate buffer pH 7[1] |
| Flow Rate | 1.0 mL/min or 0.5 mL/min[1] |
| Detection | UV at 242 nm |
| Column Temperature | Room Temperature or 25 °C[1] |
| Injection Volume | 10 µL |
Sample Preparation:
Follow the same procedure as described in Method 1, ensuring the final dilution is made in the mobile phase.
Data Presentation
The following table summarizes typical chromatographic parameters obtained from the chiral separation of Carvedilol enantiomers using different methods.
| Method | Chiral Stationary Phase | Mobile Phase | R(+)-Carvedilol Retention Time (min) | S(-)-Carvedilol Retention Time (min) | Resolution (Rs) |
| Normal Phase [2] | Phenomenex Lux-cellulose–4 | Isopropanol: n-Heptane (60:40 v/v) | ~5.0 | ~6.8 | > 1.5 |
| Normal Phase [9] | Immobilized Cellulose | Hexane: Isopropyl Alcohol: Diethylamine: Acetic Acid (40:60:0.7:0.3) | Not Specified | Not Specified | 7.9[9] |
| Reversed-Phase | Chiralcel OD-R | Acetonitrile: Isopropanol: Diethylamine (95:5:0.1) | Not Specified | Not Specified | Good Resolution |
| Reversed-Phase [1] | Chiralpak IB N-5 | 80% (ACN:MeOH, 87:13) / 20% (20mM PO4 buffer, pH 7) | ~18.2 (late eluting) | Not Specified | 0.8[1] |
Note: Retention times and resolution are approximate and may vary depending on the specific instrument, column, and experimental conditions.
Experimental Workflow and Diagrams
The general workflow for the chiral separation of Carvedilol enantiomers by HPLC is depicted below.
Caption: Experimental workflow for the chiral HPLC separation of Carvedilol enantiomers.
System Suitability
To ensure the validity of the analytical method, system suitability tests should be performed before sample analysis. Key parameters to evaluate include:
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Tailing Factor (T): A measure of peak symmetry. The tailing factor should ideally be ≤ 2.[2]
-
Theoretical Plates (N): A measure of column efficiency.
Conclusion
The HPLC methods described provide robust and reliable approaches for the chiral separation of Carvedilol enantiomers. The choice between normal phase and reversed-phase chromatography will depend on the available instrumentation, laboratory preferences, and the specific requirements of the analysis. Proper method validation according to ICH guidelines is crucial to ensure the accuracy, precision, and reliability of the results for routine quality control and research applications.[2]
References
- 1. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 3. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of (R)-Carvedilol-d4 in Bioequivalence Studies of Carvedilol Formulations
Application Note
Introduction
(R)-Carvedilol-d4 is a stable, isotopically labeled form of the R-enantiomer of Carvedilol. Due to its chemical and physical similarity to the unlabeled drug, it serves as an ideal internal standard (IS) in bioanalytical methods for the quantification of carvedilol in biological matrices. This is particularly crucial for bioequivalence (BE) studies, which are fundamental in the development of generic drug products. In these studies, precise and accurate measurement of the drug's concentration in plasma or serum over time is required to compare the pharmacokinetic profiles of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement during mass spectrometric detection, thereby ensuring the reliability of the quantification.
Carvedilol is a non-selective beta-adrenergic blocker and alpha-1 adrenergic blocker used to treat hypertension and heart failure.[1][2] It is a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing the beta-blocking activity and both enantiomers contributing to the alpha-blocking activity.[3][4] The accurate quantification of carvedilol is therefore essential for pharmacokinetic and bioequivalence assessments.
This document provides detailed protocols and data presentation for the application of this compound as an internal standard in a typical bioequivalence study of carvedilol tablets. The methodology described is based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.[5]
Experimental Design for a Bioequivalence Study
A typical bioequivalence study for carvedilol is designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study in healthy adult human subjects under fasting conditions.[6][7]
Logical Relationship of a Bioequivalence Study
Caption: Flowchart of a typical crossover bioequivalence study design.
Bioanalytical Method Using this compound
The quantification of carvedilol in human plasma is performed using a validated UPLC-MS/MS method with this compound as the internal standard.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean tube.
-
Add a specific amount of this compound working solution as the internal standard.
-
Vortex the mixture.
-
Perform solid-phase extraction using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.[5]
UPLC-MS/MS Instrumental Analysis
The analysis is carried out on a UPLC system coupled with a triple quadrupole mass spectrometer.
| Parameter | Condition |
| UPLC System | |
| Column | UPLC C18 (e.g., 50 × 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (e.g., 78:22, v/v)[5] |
| Flow Rate | 0.8 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Monitored Transitions | Carvedilol: m/z 407.1 -> 100.1; this compound: m/z 411.1 -> 100.1 (example transitions) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
Experimental Workflow for Bioanalysis
Caption: Workflow for the bioanalytical quantification of carvedilol.
Pharmacokinetic Data Analysis
Following the analysis of plasma samples, the concentration-time data for each subject is used to calculate the key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration of the drug. |
| Tmax | Time to reach the maximum plasma concentration. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Elimination half-life of the drug. |
Representative Pharmacokinetic Data for Carvedilol
The following table summarizes typical pharmacokinetic parameters of carvedilol observed in healthy volunteers after a single oral dose.
| Dose of Carvedilol | Cmax (ng/mL) | Tmax (hr) | AUC(0-inf) (ng·hr/mL) | t1/2 (hr) |
| 6.25 mg | ~30 | ~2 | ~100 | 6.30 ± 1.95 |
| 12.5 mg | ~60 | ~2 | ~200 | 7 to 10 |
| 25 mg | 115 ± 49 | 1.5 ± 0.5 | 409 ± 166 | 7 to 10 |
Bioequivalence Acceptance Criteria
For a generic carvedilol product to be considered bioequivalent to the reference product, the 90% confidence intervals (CI) for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-inf) must fall within the range of 80.00% to 125.00%.[6][7]
Conclusion
The use of this compound as an internal standard in UPLC-MS/MS methods provides the necessary accuracy and precision for the quantification of carvedilol in human plasma. This is a critical component of bioequivalence studies, ensuring that generic formulations of carvedilol perform comparably to the innovator product in terms of rate and extent of absorption. The detailed protocols and established pharmacokinetic parameters serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. youtube.com [youtube.com]
- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols for High-Throughput Screening Assays with (R)-Carvedilol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist utilized in the treatment of cardiovascular diseases such as hypertension and chronic heart failure.[1][2][3][4] It exists as a racemic mixture of R(+) and S(-) enantiomers, each with distinct pharmacological activities. The S(-) enantiomer is responsible for both beta and alpha-1 adrenoceptor blockade, while the R(+) enantiomer primarily exhibits alpha-1 adrenoceptor antagonism.[5] The deuterated analog, (R)-Carvedilol-d4, offers a valuable tool for in vitro studies, potentially providing altered pharmacokinetic properties that can be advantageous in experimental settings.[6]
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel ligands targeting adrenergic receptors. The provided protocols are adaptable for various HTS platforms and can be customized to meet specific research needs.
Principle of the Assays
The HTS assays described herein are designed to identify compounds that modulate the activity of alpha-1 adrenergic receptors. This compound can be employed as a reference compound or a competitive antagonist in these assays. The core principle involves the use of cell lines engineered to express the target receptor and a reporter system that generates a measurable signal upon receptor activation or inhibition.
Signaling Pathway of Carvedilol
Carvedilol exerts its therapeutic effects by blocking specific signaling pathways associated with adrenergic receptors. Understanding this mechanism is crucial for designing relevant HTS assays.
Caption: Signaling pathway of Carvedilol enantiomers.
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from assay development to hit validation. The following diagram illustrates a standard workflow for screening for modulators of the alpha-1 adrenergic receptor using this compound as a tool compound.
Caption: High-throughput screening workflow.
Experimental Protocols
Cell-Based Calcium Flux Assay for Alpha-1 Adrenergic Receptor
This protocol describes a homogeneous, no-wash calcium flux assay suitable for HTS to identify antagonists of the alpha-1 adrenergic receptor.
a. Reagent Preparation
| Reagent | Preparation |
| Cell Culture Medium | DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418 |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |
| Calcium Indicator Dye | Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-8 AM) in Assay Buffer with 2.5 mM probenecid. |
| This compound Stock | 10 mM stock solution in DMSO. |
| Agonist Solution | Prepare a 2X final concentration of a suitable alpha-1 adrenergic receptor agonist (e.g., phenylephrine) in Assay Buffer. |
b. Assay Procedure
-
Cell Plating: Seed HEK293 cells stably expressing the human alpha-1A adrenergic receptor into black, clear-bottom 384-well microplates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Add 20 µL of the calcium indicator dye loading solution to each well.
-
Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Add 10 µL of test compounds or this compound (as a control) at various concentrations to the assay plate.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Signal Measurement (Baseline): Measure the fluorescence intensity using a plate reader (e.g., FLIPR, FlexStation) for a baseline reading.
-
Agonist Addition: Add 50 µL of the agonist solution to each well.
-
Signal Measurement (Stimulated): Immediately measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.
c. Data Analysis
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence after agonist addition.
-
Normalize the data to controls:
-
0% inhibition: Wells with agonist only.
-
100% inhibition: Wells with a high concentration of this compound.
-
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the alpha-1 adrenergic receptor.
a. Reagent Preparation
| Reagent | Preparation |
| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 |
| Membrane Preparation | Prepare membranes from cells overexpressing the alpha-1 adrenergic receptor. |
| Radioligand | [3H]-Prazosin (a known high-affinity alpha-1 antagonist). |
| This compound Stock | 10 mM stock solution in DMSO. |
| Non-specific Binding Control | A high concentration of a non-labeled antagonist (e.g., phentolamine). |
b. Assay Procedure
-
In a 96-well filter plate, add 50 µL of Binding Buffer.
-
Add 25 µL of test compounds or this compound at various concentrations.
-
Add 25 µL of [3H]-Prazosin at a concentration near its Kd.
-
Add 100 µL of the membrane preparation (containing a specific amount of protein).
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate rapidly with ice-cold Binding Buffer using a cell harvester to separate bound from free radioligand.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
c. Data Analysis
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Data Presentation
Table 1: Representative Data from a Primary HTS Campaign
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Hit Rate (%) | 0.5 |
| Z'-factor | 0.75 |
| Signal-to-Background Ratio | 8 |
Table 2: Dose-Response Data for this compound and a Hypothetical Hit Compound
| Compound | Assay Type | IC50 (nM) |
| This compound | Calcium Flux | 15.2 |
| Hit Compound A | Calcium Flux | 8.7 |
| This compound | Radioligand Binding | 5.8 |
| Hit Compound A | Radioligand Binding | 2.1 |
Logical Relationships in HTS
The decision-making process in an HTS campaign follows a logical progression from primary screening to lead optimization.
Caption: HTS decision-making workflow.
References
- 1. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 3. Carvedilol - Wikipedia [en.wikipedia.org]
- 4. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of (R)-Carvedilol-d4 from Human Plasma
Introduction
(R)-Carvedilol-d4 is the deuterated stable isotope-labeled internal standard for the R-enantiomer of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, used in the management of hypertension and heart failure. The accurate quantification of its enantiomers is crucial as they exhibit different pharmacological activities. This application note details a robust and reliable solid-phase extraction (SPE) method for the selective extraction of this compound from human plasma prior to LC-MS/MS analysis. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in bioanalytical studies.
The protocol described herein is designed for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for the sensitive detection of this compound.
Data Summary
The following table summarizes the expected quantitative performance of this SPE method based on typical results for the parent compound, Carvedilol.[1] These values are provided as a guideline and may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | This compound (as Carvedilol) |
| Linear Concentration Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Mean Assay Recovery | 94 - 99% |
| Intra-batch Precision (% CV) | 0.74 - 3.88% |
| Inter-batch Precision (% CV) | 0.74 - 3.88% |
| Intra-batch Accuracy | 96.4 - 103.3% |
| Inter-batch Accuracy | 96.4 - 103.3% |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from human plasma.
Materials and Reagents:
-
SPE Cartridge: Polymeric reversed-phase sorbent (e.g., Strata-X)
-
This compound: Reference standard
-
Human Plasma: Blank, collected with an appropriate anticoagulant
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Formate: LC-MS grade
-
Water: Deionized or Milli-Q
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: Acetonitrile with 0.1% Formic Acid
-
Reconstitution Solvent: Acetonitrile/4.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)[1]
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.
-
In a clean microcentrifuge tube, pipette 100 µL of the supernatant from the plasma sample.[1]
-
Spike with the appropriate concentration of this compound working solution (if not already present as an internal standard).
-
Add 100 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the polymeric reversed-phase SPE cartridges on the vacuum manifold.
-
Conditioning: Pass 1 mL of Methanol through each cartridge.
-
Equilibration: Pass 1 mL of Water through each cartridge. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the analyte with 1 mL of Acetonitrile containing 0.1% Formic Acid.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (Acetonitrile/4.0 mM Ammonium Formate, pH 3.0; 78:22, v/v).[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Below are diagrams illustrating the key processes described in this application note.
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Logical steps of the solid-phase extraction process.
References
Application Notes & Protocols: A Validated Bioanalytical Method for the Quantification of (R)-Carvedilol-d4 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carvedilol-d4 is the deuterated stable isotope-labeled analog of (R)-Carvedilol. Stable isotope-labeled compounds are critical reference materials in pharmacokinetic and bioanalytical studies, often employed as internal standards to ensure the accuracy and precision of analytical methods.[1][2] The validation of analytical methods for these labeled compounds is a crucial step in drug development to ensure reliable quantification in biological matrices.
This document provides a comprehensive guide to developing and validating a robust analytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for the analysis of Carvedilol and are adapted for the specific requirements of this compound as the analyte of interest.
Carvedilol's Mechanism of Action: Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic blocker used in the management of hypertension and heart failure.[3] Its therapeutic effects are primarily mediated through the blockade of β1, β2, and α1 adrenergic receptors. This action inhibits the downstream signaling cascades typically initiated by catecholamines like norepinephrine and epinephrine. Interestingly, Carvedilol also exhibits unique "biased agonism," where it can stimulate β-arrestin-mediated signaling pathways independent of G-protein activation, which may contribute to its distinct clinical efficacy.[3][4][5][6]
Signaling Pathway Visualization
The following diagram illustrates the canonical beta-adrenergic signaling pathway and the points of inhibition by Carvedilol, as well as its unique β-arrestin-mediated signaling.
Caption: Carvedilol's dual mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for the bioanalysis of this compound in human plasma.
Caption: Bioanalytical workflow for this compound.
Materials and Reagents
-
This compound (Analyte)
-
Carvedilol-d7 (Internal Standard - suggested)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade) - for LLE
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) - for SPE
Instrumentation and Chromatographic Conditions
A validated LC-MS/MS system is required for the analysis. The following are recommended starting conditions that should be optimized during method development.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system capable of binary gradient elution. |
| Mass Spectrometer | Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient Elution | Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. (To be optimized) |
| Injection Volume | 5 µL. |
| Column Temperature | 40 °C. |
| Ionization Mode | ESI Positive. |
| MRM Transitions | This compound: m/z 411.2 -> 100.2 (Quantifier), 411.2 -> 256.1 (Qualifier) Carvedilol-d7 (IS): m/z 414.2 -> 100.2 (To be confirmed) |
| Collision Energy | To be optimized for each transition. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and Carvedilol-d7 (internal standard) and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carvedilol-d7 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate this compound working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 8, and 80 ng/mL).
Sample Preparation
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL Carvedilol-d7).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (initial conditions).
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Method Validation
The analytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][7] The following parameters must be assessed:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in at least six different sources of blank plasma. |
| Linearity & Range | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentrations (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). This should be evaluated for both intra-day and inter-day runs using QC samples. |
| Matrix Effect | The matrix factor (ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different lots of matrix. The %CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | The stability of this compound in plasma should be evaluated under various conditions: - Freeze-Thaw Stability: After three freeze-thaw cycles. - Short-Term Stability: At room temperature for a duration representative of sample handling. - Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a period longer than the sample storage time. - Post-Preparative Stability: In the autosampler for the expected duration of an analytical run. The mean concentrations of the stability samples should be within ±15% of the nominal concentrations. |
| Dilution Integrity | If samples are expected to be diluted, the dilution integrity should be demonstrated by spiking a sample above the upper limit of quantification (ULOQ) and diluting it with blank matrix to bring it within the calibration range. The accuracy and precision should be within ±15%. |
Data Summary
The following tables provide a template for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = mx + c | ≥ 0.99 |
Table 2: Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (ng/mL) ± SD | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Mean Conc. (ng/mL) ± SD | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.1 | 80-120 | ≤ 20 | 80-120 | ≤ 20 | ||
| Low QC | 0.3 | 85-115 | ≤ 15 | 85-115 | ≤ 15 | ||
| Mid QC | 8 | 85-115 | ≤ 15 | 85-115 | ≤ 15 | ||
| High QC | 80 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
Table 3: Stability Data
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low QC | 0.3 | 85-115 | |
| High QC | 80 | 85-115 | ||
| Short-Term (Room Temp) | Low QC | 0.3 | 85-115 | |
| High QC | 80 | 85-115 | ||
| Long-Term (-80 °C) | Low QC | 0.3 | 85-115 | |
| High QC | 80 | 85-115 | ||
| Post-Preparative | Low QC | 0.3 | 85-115 | |
| High QC | 80 | 85-115 |
Conclusion
This document provides a detailed framework for the development and validation of a bioanalytical method for the quantification of this compound in human plasma. By following the outlined protocols and adhering to regulatory guidelines, researchers can establish a reliable and robust method suitable for use in pharmacokinetic and other drug development studies. The provided experimental conditions and validation parameters serve as a strong starting point for method optimization and implementation.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. primo.pugetsound.edu [primo.pugetsound.edu]
- 4. researchgate.net [researchgate.net]
- 5. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Use of (R)-Carvedilol-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Carvedilol-d4, a deuterium-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies of carvedilol. Detailed protocols for bioanalytical methods are included to facilitate the accurate quantification of (R)-carvedilol in biological matrices.
Introduction
Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic receptor antagonist properties, administered as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers exhibit different pharmacological activities; the S(-)-enantiomer is a potent beta- and alpha-blocker, while the R(+)-enantiomer primarily displays alpha-blocking activity.[1] Due to these stereoselective pharmacological and pharmacokinetic properties, it is crucial to employ enantioselective bioanalytical methods in DMPK studies.
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of (R)-carvedilol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to high accuracy and precision.[2][3] However, it is important to be aware of potential deuterium isotope effects that may cause slight chromatographic shifts between the analyte and the internal standard, which in some cases of high matrix suppression could affect method accuracy.[2][3]
Carvedilol Metabolism and Pharmacokinetics
Carvedilol undergoes extensive first-pass metabolism in the liver, with less than 2% of the drug excreted unchanged in the urine.[4] The metabolism is stereoselective and primarily mediated by cytochrome P450 (CYP) enzymes. (R)-carvedilol is mainly metabolized by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9.[5] In contrast, (S)-carvedilol is predominantly metabolized by CYP1A2.[5] Key metabolic pathways include aromatic ring oxidation, demethylation, and subsequent glucuronidation and sulfation.[4][6] The 4'-hydroxyphenyl metabolite of carvedilol is pharmacologically active, with a beta-blocking potency approximately 13 times greater than the parent compound.[6]
The pharmacokinetic profile of carvedilol is characterized by rapid absorption, with peak plasma concentrations reached within 1 to 2 hours.[7] Due to extensive first-pass metabolism, the absolute bioavailability is approximately 25% to 35%.[4] Plasma levels of (R)-carvedilol are typically 2 to 3 times higher than those of (S)-carvedilol after oral administration of the racemate.[4]
Carvedilol Metabolism Pathway
Caption: Metabolic pathway of (R,S)-Carvedilol.
Application: Bioanalytical Quantification of (R)-Carvedilol
This compound is primarily used as an internal standard for the accurate quantification of (R)-carvedilol in biological matrices such as plasma, serum, and urine. The following sections detail a typical experimental workflow and protocol for a stereoselective LC-MS/MS assay.
Experimental Workflow
Caption: Bioanalytical workflow for (R)-Carvedilol.
Experimental Protocols
The following are example protocols for the extraction and analysis of (R)-carvedilol from human plasma.
Protocol 1: Solid-Phase Extraction (SPE) and UPLC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of carvedilol and its active metabolite.[8]
1. Materials and Reagents:
-
(R)-Carvedilol and this compound standards
-
Human plasma (with anticoagulant)
-
Solid-phase extraction cartridges (e.g., C18)
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium formate, Formic acid
-
Deionized water
2. Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 100 µL of human plasma in a microcentrifuge tube, add the working solution of this compound internal standard.
-
Vortex the mixture for 30 seconds.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
-
Column: UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v)[8]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (MRM):
-
(R)-Carvedilol: Monitor appropriate precursor and product ions (e.g., m/z 407.2 -> 100.1)
-
This compound: Monitor appropriate precursor and product ions (e.g., m/z 411.2 -> 100.1)
-
Protocol 2: Protein Precipitation and HPLC-MS/MS
This protocol is a simplified extraction method suitable for high-throughput analysis.
1. Materials and Reagents:
-
(R)-Carvedilol and this compound standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (containing the internal standard)
-
Deionized water
-
Formic acid
2. Sample Preparation (Protein Precipitation):
-
To 150 µL of human plasma, add 300 µL of acetonitrile containing the this compound internal standard.[9]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
3. HPLC-MS/MS Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions (MRM):
-
(R)-Carvedilol: Monitor appropriate precursor and product ions (e.g., m/z 407.2 -> 100.1)
-
This compound: Monitor appropriate precursor and product ions (e.g., m/z 411.2 -> 100.1)
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated bioanalytical methods for carvedilol.
Table 1: LC-MS/MS Method Validation Parameters for Carvedilol
| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Reference |
| Linearity Range | 0.05 - 50 ng/mL | 0.01 - 10 ng/mL | [8] |
| Intra-batch Precision (%CV) | 0.74 - 3.88 | 0.74 - 3.88 | [8] |
| Inter-batch Precision (%CV) | 0.74 - 3.88 | 0.74 - 3.88 | [8] |
| Accuracy (%) | 96.4 - 103.3 | 96.4 - 103.3 | [8] |
| Assay Recovery (%) | 94 - 99 | 94 - 99 | [8] |
Table 2: Pharmacokinetic Parameters of (R)- and (S)-Carvedilol after Oral Administration of Racemic Carvedilol
| Parameter | (R)-Carvedilol | (S)-Carvedilol | Reference |
| Cmax (ng/mL) | ~2-3 times higher than (S)-enantiomer | - | [4] |
| AUC (ng·h/mL) | ~2-3 times higher than (S)-enantiomer | - | [4] |
| Elimination Half-life (hours) | 5 - 9 | 7 - 11 | [4] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of (R)-carvedilol in DMPK studies. The use of a stable isotope-labeled internal standard in conjunction with sensitive LC-MS/MS methods allows for the reliable characterization of the stereoselective pharmacokinetics of carvedilol. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to establish robust bioanalytical assays for carvedilol.
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Carvedilol - Wikipedia [en.wikipedia.org]
- 7. Determination of Carvedilol and Its Bioequivalence in Human Plasma by HPLC Using Solid-Phase Extraction [journal11.magtechjournal.com]
- 8. Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Carvedilol-d4 & LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of (R)-Carvedilol-d4 as a stable isotope-labeled internal standard (SIL-IS) to overcome matrix effects in the quantitative bioanalysis of Carvedilol by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my LC-MS/MS assay?
A1: this compound is a deuterated form of (R)-Carvedilol, used as a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to improve the accuracy, precision, and robustness of the quantitative method. It is added at a known co[1]ncentration to all samples (calibrators, QCs, and unknowns) at the beginning of the sample preparation process. Because it is nearly identical chemically and physically to the analyte (Carvedilol), it experiences similar variations during extraction, and importantly, similar matrix effects in the ion source of the mass spectrometer. By calculating the peak a[2]rea ratio of the analyte to the internal standard, these variations can be normalized, leading to more reliable and reproducible quantitative results.
Q2: What are matrix ef[2]fects and how do they impact my data?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). These effects manifest as[3][4] either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon can sever[4]ely compromise the accuracy and precision of an assay, leading to under- or over-quantification of the analyte. The variability of biolog[5]ical matrices, such as plasma, between different subjects can make matrix effects a significant source of analytical error.
Q3: Why is a stable is[2]otope-labeled internal standard (SIL-IS) like this compound considered the gold standard?
A3: A SIL-IS is considered the ideal choice because it has nearly identical physicochemical properties to the analyte. This means it typically c[6]o-elutes with the analyte chromatographically and is affected by extraction inefficiencies and matrix effects in the same way. This co-elution is critical; if the SIL-IS and analyte experience the same degree of ion suppression or enhancement, the ratio of their signals remains constant, thus correcting for the effect. Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical submissions incorporate SIL-IS, highlighting their importance in robust method validation.
Q4: Can I use (R)-Carv[2]edilol-d4 as an internal standard for the quantification of (S)-Carvedilol?
A4: Yes. In assays designed to measure the enantiomers of Carvedilol separately, this compound can be used as an internal standard for both (R)- and (S)-Carvedilol. The key is to achieve chiral chromatographic separation of the enantiomers. As long as the deuterated internal standard has similar retention and ionization characteristics to the analyte enantiomers, it can effectively compensate for matrix effects. However, it's crucial to validate this approach thoroughly, as even slight differences in retention time between the analyte and the SIL-IS can sometimes lead to differential matrix effects.
Troubleshooting Gu[8]ide
Q1: My analyte signal is low and inconsistent across different plasma lots, but the signal in my neat standards is strong. What's happening?
A1: This is a classic sign of ion suppression due to matrix effects. Components from the plasma are co-eluting with your analyte and interfering with its ionization.
-
Confirm with this compound: Check the absolute response of your this compound internal standard. If its signal is also suppressed in the affected plasma lots compared to neat solutions, it indicates a matrix effect is present and the IS is likely compensating for it.
-
Check the Analyte/IS Ratio: If the analyte-to-internal standard peak area ratio remains consistent across different plasma lots (even if absolute signals vary), your SIL-IS is performing its function correctly. The method is likely robust.
-
Improve Sample Cleanup: If the suppression is severe and impacting sensitivity (i.e., reaching the lower limit of quantification), consider improving your sample preparation. Methods like solid-phase extraction (SPE) can be more effective at removing interfering matrix components like phospholipids than simple protein precipitation.
-
Modify Chromatograp[4][7]hy: Adjust your chromatographic method to separate the analyte from the interfering matrix components. A change in gradient, mobile phase composition, or even the column itself can resolve the co-elution issue.
Q2: The retention time[8]s of Carvedilol and this compound are slightly different. Is this a problem?
A2: A slight shift in retention time between a deuterated IS and the analyte can occur due to the deuterium isotope effect. While often negligible, t[6][9]his can become a problem if the shift is large enough to place the analyte and the IS in different "zones" of matrix suppression.
-
How to Diagnose: [9] Perform a post-column infusion experiment. Infuse a constant concentration of Carvedilol into the MS while injecting an extracted blank plasma sample. A dip in the baseline signal indicates a region of ion suppression. If your analyte and this compound elute at different points within this suppression zone, the correction may be inaccurate.
-
Solution: Optimiz[9]e your chromatography to minimize the retention time difference and ensure both peaks elute where the matrix effect is stable and minimal.
Q3: My internal standard signal is highly variable or absent in some samples. What should I check?
A3: This is a critical issue that invalidates the results for those samples.
-
Sample Preparation Error: The most common cause is an error in adding the internal standard. Verify your pipetting and dilution schemes. Ensure the IS was added to every sample at the very beginning of the extraction process.
-
IS Stability: Although rare for deuterated standards, check for potential degradation in the stock solution or during sample processing. Ensure proper storage conditions are maintained.
-
Severe Matrix Effect: In some extreme cases, the matrix effect can be so profound that it completely eliminates the IS signal. This points to a highly contaminated sample or a fundamental problem with the sample preparation and/or chromatography that requires significant method redevelopment.
Quantitative Data Summary
The following table illustrates the effectiveness of using this compound to normalize for matrix effects. The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The IS-Normalized MF shows how well the internal standard corrects for this variability.
Table 1: Evaluation of Matrix Effects in Human Plasma Lots
| Sample ID | Analyte Response (Carvedilol) | IS Response (this compound) | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
|---|---|---|---|---|---|
| Neat Solution (Reference) | 1,520,400 | 1,610,800 | 0.944 | 1.00 | 1.00 |
| Plasma Lot A | 1,201,116 | 1,288,640 | 0.932 | 0.79 (Suppression) | 0.99 |
| Plasma Lot B | 744,996 | 797,292 | 0.934 | 0.49 (Suppression) | 0.99 |
| Plasma Lot C | 1,733,256 | 1,836,204 | 0.944 | 1.14 (Enhancement) | 1.00 |
Data is representative. As shown, while the absolute analyte response varies significantly (from 0.49 to 1.14 of the expected value), the Analyte/IS ratio remains constant, and the IS-Normalized Matrix Factor is consistently near 1.00, demonstrating successful compensation.
Experimental Protocols
Protocol: Post-Extraction Addition for Matrix Factor Assessment
This protocol is used to quantitatively measure the matrix effect by comparing the response of an analyte in a clean solution to its response when spiked into an extracted blank biological matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (Carvedilol) and IS (this compound) into the final reconstitution solvent at a known concentration (e.g., medium QC).
-
Set B (Post-Spike Matrix): Process blank plasma samples (from at least 6 different sources) through the entire extraction procedure. In the final step, spike the dried extract with the same concentration of analyte and IS as in Set A before reconstitution.
-
Set C (Blank Matrix): Process blank plasma samples without adding the analyte or IS. This is to ensure no interference is present at the retention times of interest.
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the IS using the formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized Matrix Factor: Calculate the IS-Normalized MF using the formula: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across all plasma lots should typically be ≤15%.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. zefsci.com [zefsci.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Carvedilol Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Carvedilol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for Carvedilol enantiomer separation?
A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have shown excellent enantioselectivity for Carvedilol. Examples include Chiralpak® and Lux® series columns.[1][2][3][4] Macrocyclic glycopeptide phases like Chirobiotic T® (Teicoplanin) have also been successfully employed.[5][6][7]
Q2: How does mobile phase composition affect the resolution of Carvedilol enantiomers?
A2: The mobile phase composition is a critical factor. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., n-heptane or hexane) and a polar organic modifier (e.g., isopropanol, ethanol) is common.[1][4] The ratio of these components directly influences retention times and enantioselectivity. Small amounts of additives like diethylamine (DEA) or acetic acid can improve peak shape and resolution by interacting with the stationary phase and analyte.[8] In reversed-phase mode, mixtures of water/buffer and organic solvents like methanol or acetonitrile are used.[3]
Q3: What is the typical effect of temperature on the separation?
A3: Temperature can have a significant and sometimes non-linear effect on the enantioseparation of Carvedilol.[9][10] Generally, lower temperatures tend to improve resolution by enhancing the enantioselective interactions between the analyte and the CSP. However, this can also lead to longer analysis times and higher backpressure. It is crucial to optimize the temperature for a balance between resolution and efficiency. In some cases, a temperature-dependent inversion of the elution order of enantiomers has been observed.[9]
Q4: My peaks are tailing. What are the possible causes and solutions?
A4: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic Carvedilol molecule and acidic silanol groups on the silica support of the CSP.
-
Solution: Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mitigate these interactions and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.
-
Solution: Flush the column with a strong solvent or replace the column if necessary.
Q5: I am not getting baseline separation. What parameters can I adjust?
A5: To improve a lack of baseline separation, consider the following adjustments:
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the non-polar solvent. Small changes can have a significant impact on selectivity.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.[1][11]
-
Temperature: As mentioned in Q3, optimizing the column temperature is crucial. Try decreasing the temperature in small increments.[9][10]
-
Choice of CSP: If optimization of the mobile phase and temperature on your current column is unsuccessful, a different type of chiral stationary phase may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic modifier to the non-polar solvent. For polysaccharide CSPs, try different alcohols (e.g., ethanol, isopropanol).[1][4] |
| Sub-optimal temperature. | Decrease the column temperature in 5°C increments.[9][10] | |
| Incorrect chiral stationary phase. | Screen different CSPs (e.g., cellulose-based, amylose-based, macrocyclic glycopeptide).[1][2][3][4][5][6][7] | |
| Peak Tailing or Asymmetry | Secondary silanol interactions. | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%). |
| Column overload. | Reduce the concentration of the sample and/or the injection volume. | |
| Column degradation. | Flush the column with appropriate solvents or replace if performance does not improve. | |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the organic modifier (e.g., isopropanol, methanol).[12][13] |
| Low flow rate. | Increase the flow rate, but monitor the effect on resolution and backpressure.[1][11] | |
| Irreproducible Results | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[9][10] | |
| Sample degradation. | Prepare fresh samples and use a suitable solvent. | |
| High Backpressure | Blockage in the system (e.g., frit, column). | Filter samples before injection. Reverse flush the column (if permitted by the manufacturer). |
| Mobile phase viscosity. | Consider using a less viscous solvent or increasing the column temperature slightly. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation using a Polysaccharide-Based CSP
This protocol is based on a method developed for the quantification of S(-)-Carvedilol.[1][4]
-
Chromatographic System: HPLC with UV detection.
-
Chiral Stationary Phase: Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 µm particle size).[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Stock solutions of racemic Carvedilol and the individual enantiomers (0.1 mg/mL) are prepared in HPLC grade methanol. For tablet analysis, a finely powdered tablet is dissolved in methanol, filtered through a 0.22 µm PVDF membrane filter, and diluted to the appropriate concentration.[1]
Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP
This protocol is adapted from a method for the analysis of Carvedilol enantiomers in human plasma.[5][6]
-
Chromatographic System: LC-MS/MS.
-
Chiral Stationary Phase: Chirobiotic T® (Teicoplanin) column.[5][6][7]
-
Mobile Phase: Methanol, water, and diethylamine (94:6:0.01, v/v/v).[3]
-
Flow Rate: Not specified, but a typical starting point would be 0.5-1.0 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) monitoring the transition of protonated ions [M+H]+. For Carvedilol, this is m/z 407 > 100.[5]
-
Sample Preparation (from plasma): Liquid-liquid extraction with diisopropyl ether using metoprolol as an internal standard.[5]
Quantitative Data Summary
Table 1: Comparison of Different Chiral Stationary Phases and Mobile Phases for Carvedilol Enantiomer Resolution
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Phenomenex Lux-cellulose–4 | Isopropanol:n-Heptane (60:40 v/v) | 1.0 | UV (254 nm) | [1][4] |
| Chirobiotic T® (Teicoplanin) | Methanol:Water:Diethylamine (94:6:0.01, v/v/v) | Not Specified | MS/MS | [3][5] |
| Chiralpak IB N-5 | Acetonitrile:Methanol (87:13) and 20% Potassium Phosphate Buffer (pH 7) | 0.5 | UV (240 nm) | [2][11] |
| Chiralcel OD-R | Acetonitrile:Isopropanol:Diethylamine (95:5:0.1, v/v/v) | 1.0 | Not Specified | |
| Immobilized Cellulose CSP | Hexane:Isopropanol:Diethylamine:Acetic Acid (40:60:0.7:0.3, v/v/v/v) | 1.0 | UV (220 nm) | [8] |
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: General experimental workflow for Carvedilol enantiomer analysis.
References
- 1. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 2. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 [mdpi.com]
- 3. Enantioselective and sensitive determination of carvedilol in human plasma using chiral stationary-phase column and reverse-phase liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Improving sensitivity for low-level detection of (R)-Carvedilol-d4
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve sensitivity for the low-level detection of (R)-Carvedilol-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the stereospecific analysis of (R)-Carvedilol important? A1: Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit different pharmacological effects. The S-(-)-enantiomer is primarily responsible for the nonselective β-blocker activity, while both enantiomers contribute to the α1-adrenergic receptor blocking activity.[1][2] Due to stereoselective pharmacokinetics, the plasma concentrations of the enantiomers can differ significantly, with the (R)-enantiomer often showing higher plasma concentrations.[2] Therefore, resolving the enantiomers is mandatory for accurate bioanalytical procedures.[1]
Q2: What are the typical mass transitions for Carvedilol and its deuterated internal standards? A2: For analysis in positive electrospray ionization (ESI) mode, the protonated molecule [M+H]+ is monitored. The most common transition for Carvedilol is m/z 407 -> 100.[2][3] For a deuterated internal standard like this compound, the parent ion mass would increase by 4 Da to m/z 411. The product ion often remains the same or is chosen based on stability and lack of interference. Therefore, a common transition for Carvedilol-d4 would be m/z 411 -> 100 or m/z 411 -> 105.
Q3: What is a typical lower limit of quantification (LLOQ) for Carvedilol in plasma? A3: Modern UPLC-MS/MS methods can achieve high sensitivity. LLOQs for Carvedilol in human plasma have been reported as low as 0.05 ng/mL, with some methods reaching 0.02 ng/mL.[4][5] Simple protein precipitation methods may have higher LLOQs, around 2 ng/mL.[6][7]
Q4: What are the most common sample preparation techniques for Carvedilol analysis in plasma? A4: The three most common techniques are:
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing phospholipids and other matrix components, which is crucial for high sensitivity. Assay recoveries are often excellent, in the 94-99% range.[4]
-
Liquid-Liquid Extraction (LLE): A widely used technique involving solvents like diisopropyl ether or ethyl acetate.[2][8] It offers good cleanup but can be more labor-intensive than other methods.
-
Protein Precipitation (PPT): The simplest and fastest method, often done with acetonitrile or methanol.[6][9] While quick, it is the least effective at removing matrix components and may lead to ion suppression and lower sensitivity.[6]
Q5: Is a special chiral column always necessary for enantiomeric separation? A5: Direct separation of enantiomers requires a chiral stationary phase, such as a Teicoplanin-based (e.g., Chirobiotic T) or a polysaccharide-based (e.g., Chiralpak) column.[1][2] An alternative, though less common for MS applications, is to use a chiral derivatizing agent like GITC (2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate) to form diastereomers, which can then be separated on a standard reversed-phase column (e.g., C18).[9]
Troubleshooting Guide for Low Sensitivity
This guide addresses common issues encountered when developing a high-sensitivity method for this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Ionization: Incorrect ESI source parameters (voltage, gas flows, temperature). | Systematically optimize source parameters. Use a constant infusion of an analytical standard to find the settings that yield the maximum stable signal. For example, ion spray voltage might be set to 5500 V and source temperature to 500 °C.[3] |
| Ion Suppression from Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids) compete with the analyte for ionization, reducing its signal.[10] | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to better remove interfering compounds.[4][6] 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the region where matrix components elute. 3. Reduce Sample Volume: Using a smaller plasma volume (e.g., 100-150 µL) can reduce the total amount of matrix introduced.[4][9] | |
| Inefficient Chromatography: Poor peak shape (e.g., wide or tailing peaks) reduces the peak height and thus the signal-to-noise ratio. | 1. Use a High-Efficiency Column: Employ a UPLC column with small particles (e.g., 1.7 µm) to achieve sharp, narrow peaks.[4] 2. Optimize Mobile Phase: Ensure the pH is appropriate. For Carvedilol, an acidic mobile phase (e.g., pH 3.0-3.5) with additives like formic acid or ammonium formate is common.[4][8] | |
| High Background Noise | Contaminated Solvents/Reagents: Impurities in the mobile phase (water, acetonitrile, methanol) or additives can create high background noise.[11] | Use LC-MS grade or "hypergrade" solvents and high-purity additives. Ensure water is freshly prepared from a high-purity system.[11] |
| System Contamination: A dirty ion source, transfer capillary, or mass spectrometer optics can be a source of noise. | Perform routine cleaning and maintenance of the ion source and mass spectrometer inlet as recommended by the manufacturer. | |
| Column Bleed: The stationary phase of the LC column can slowly degrade and leach into the mobile phase, creating chemical noise. | Use a high-quality, stable column. Flush the system adequately before analysis and consider using a bleed guard column.[11] | |
| Inconsistent or Irreproducible Results | Variable Sample Preparation: Inconsistent extraction recovery between samples. | Ensure precise and consistent execution of the sample preparation protocol. Use an automated system if available. Ensure the internal standard is added early in the process to account for variability. |
| Analyte Instability: Carvedilol may degrade under certain conditions (e.g., exposure to light or extreme pH). | Conduct stability tests on stock solutions and in processed plasma samples (e.g., freeze-thaw, bench-top stability) to ensure the analyte is stable throughout the analytical process.[8] |
Data and Parameters
Table 1: Example Mass Spectrometry Parameters for Carvedilol Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3][4] |
| Q1 Mass (Carvedilol) | 407.1 m/z | [2][3] |
| Q3 Mass (Carvedilol) | 100.1 m/z | [2][3] |
| Q1 Mass (Carvedilol-d4) | 411.1 m/z (inferred) | |
| Q3 Mass (Carvedilol-d4) | 100.1 or 105.1 m/z (inferred) | [3] |
| Ion Spray Voltage | 5500 V | [3] |
| Source Temperature | 500 °C | [3] |
| Nebulizer Gas | 55 psi | [3] |
| Curtain Gas | 30 psi | [3] |
Table 2: Example Liquid Chromatography Methodologies
| Parameter | Chiral Separation Method | High-Throughput (Non-Chiral) Method |
| Column | Chirobiotic T (Teicoplanin) | UPLC C18 (50 x 2.1 mm, 1.7 µm) |
| Reference | [2] | [4] |
| Mobile Phase A | Not specified, but typically polar organic (e.g., Methanol) with additives | 4.0 mM Ammonium Formate, pH 3.0 with Formic Acid |
| Mobile Phase B | Not specified | Acetonitrile |
| Composition | Not specified | 22% A : 78% B (Isocratic) |
| Flow Rate | Not specified | Not specified (UPLC typical flow rates are 0.4-0.6 mL/min) |
| LLOQ Achieved | 0.2 ng/mL | 0.05 ng/mL |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a representative example based on highly sensitive published methods.[4]
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube. .
-
-
Internal Standard Fortification:
-
Add 10 µL of the this compound working solution (as the internal standard, IS) to each plasma sample.
-
Vortex briefly. .
-
-
SPE Cartridge Conditioning:
-
Place a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) onto a vacuum manifold.
-
Condition the cartridge by sequentially passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent bed to dry out. .
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min). .
-
-
Washing Step:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual wash solvent. .
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and IS from the cartridge using 1 mL of a strong elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base depending on the sorbent chemistry). .
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low-level this compound detection.
Caption: Standard bioanalytical workflow for this compound quantification.
References
- 1. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
Troubleshooting guide for (R)-Carvedilol-d4 internal standard variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Carvedilol-d4 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled analog of Carvedilol.[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Carvedilol in biological samples.[1] Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the analyte of interest (Carvedilol). This similarity helps to compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, leading to more accurate and reliable results.[2][3][4]
Q2: What are the common sources of variability when using this compound as an internal standard?
Variability in the internal standard response can arise from several sources, including:
-
Sample Preparation: Inconsistent extraction recovery, pipetting errors during the addition of the internal standard, or incomplete protein precipitation.[3]
-
Matrix Effects: Differences in the composition of the biological matrix (e.g., plasma, urine) between samples can enhance or suppress the ionization of the internal standard and the analyte, sometimes to different extents.[4][5]
-
Instrumental Factors: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, changes in ESI source conditions, or detector sensitivity drift.[3]
-
Deuterium Exchange: In some instances, deuterium atoms on the labeled internal standard can exchange with protons from the solvent, especially under acidic or basic conditions, leading to a change in its mass and a decrease in its signal.[6][7]
-
Chromatographic Issues: A slight difference in retention time between the analyte and the deuterated internal standard can lead to differential matrix effects, especially if they elute in a region of significant ion suppression or enhancement.[4]
Q3: What are the acceptable limits for internal standard response variability?
While specific acceptance criteria can vary between laboratories and assays, a common practice is to investigate internal standard responses that deviate by more than 15-20% across a single analytical run. Some guidelines suggest investigating samples where the internal standard response is less than 50% or greater than 150% of the mean response of the calibration standards and quality control samples.[3][8] It is crucial to establish and validate these criteria during method development.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Peak Areas Across an Analytical Run
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Verify Pipettes: Ensure all pipettes used for adding the internal standard and for sample transfers are properly calibrated. 2. Standardize Procedures: Review the sample preparation protocol to ensure consistency in all steps, including vortexing times and centrifugation speeds.[9] 3. Check for Evaporation: If samples are left open for extended periods, solvent evaporation can concentrate the sample. Ensure consistent handling times for all samples. |
| LC System Variability | 1. Check for Leaks: Inspect all fittings and connections in the LC system for any signs of leaks. 2. Prime the Pumps: Ensure the LC pumps are properly primed and delivering a stable flow rate. 3. Autosampler Issues: Verify the accuracy and precision of the autosampler injection volume. Check for air bubbles in the syringe. |
| Mass Spectrometer Instability | 1. Monitor System Suitability: Inject a system suitability standard (a solution of known concentration) multiple times at the beginning and end of the run to assess instrument performance.[8] 2. Clean the Ion Source: A dirty ion source can lead to signal drift. Follow the manufacturer's instructions for cleaning the ESI probe and source components. |
Issue 2: Low this compound Response in a Specific Set of Samples
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Evaluate Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in the problematic samples compared to a clean matrix. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9] 3. Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their effect on ionization. |
| Errors in Internal Standard Addition | 1. Review Sample Preparation Records: Double-check that the internal standard was added to all samples. 2. Prepare a Fresh Internal Standard Spiking Solution: The internal standard solution may have been prepared incorrectly or may have degraded. |
| Analyte-Internal Standard Interaction | 1. Investigate Co-eluting Substances: A co-eluting substance in the specific samples might be suppressing the ionization of the internal standard. Adjusting the chromatographic conditions to separate the interference may be necessary. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the precipitation of proteins from plasma samples.
-
Sample Aliquoting: Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 600 ng/mL in methanol) to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 1 mL of a precipitation solution (e.g., methanol:acetonitrile 1:1, v/v) to each tube.[10]
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase.[9]
-
Vortexing and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE cleanup of plasma samples.
-
Sample Pre-treatment: Mix 200 µL of plasma with 25 µL of internal standard working solution and 100 µL of 0.1 N hydrochloric acid.[9]
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of Milli-Q water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of Milli-Q water.[9]
-
Elution: Elute the analyte and internal standard with 2 mL of 2% ammonia in methanol.[9]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[9]
-
Reconstitution: Reconstitute the residue in 250 µL of the mobile phase.[9]
-
Vortexing and Transfer: Vortex for 40 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[9]
Visualizations
Caption: Troubleshooting workflow for this compound internal standard variability.
Caption: General experimental workflow for bioanalysis using an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for robust (R)-Carvedilol-d4 quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the quantification of (R)-Carvedilol using its deuterated internal standard, (R)-Carvedilol-d4.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor accuracy in my quality control (QC) samples despite using a stable isotopically labeled (SIL) internal standard like this compound?
A1: While SIL internal standards are designed to compensate for variability, inaccuracies can still arise. A primary cause is the "isotope effect," where a slight difference in retention time between the analyte (Carvedilol) and the deuterated internal standard (Carvedilol-d4) can lead to differential ion suppression.[1] If a region of the chromatogram is heavily affected by matrix components, even a small shift in retention time can cause one compound to be suppressed more than the other, altering the peak area ratio and affecting accuracy.[1]
Q2: What are the expected stability limitations for Carvedilol stock solutions and samples?
A2: Carvedilol stock solutions in methanol have demonstrated stability for approximately 62 days when stored at -80°C.[2] At room temperature, methanol stock solutions are generally stable for about 6 hours.[2] For plasma samples, one study showed long-term stability for up to 148 days at -70°C.[3] It is crucial to perform your own stability assessments, including bench-top, freeze-thaw, and autosampler stability, as these can vary based on the matrix and storage conditions.[2]
Q3: What is a typical Lower Limit of Quantification (LLOQ) for Carvedilol in plasma using LC-MS/MS?
A3: The LLOQ for Carvedilol can vary depending on the sensitivity of the instrument and the specific method. Published methods have achieved LLOQs ranging from 0.02 ng/mL to 0.5 ng/mL in human plasma.[3][4] For instance, one sensitive LC-MS/MS method established an LLOQ of 0.050 ng/mL.[3] Another study focusing on dried blood spots (DBS) reported an LLOQ of 1.00 ng/mL.[2]
Q4: Can I use the same stock solution to prepare my calibration standards and quality controls?
A4: According to bioanalytical method validation guidelines, it is recommended to prepare calibration standards and QCs from separate stock solutions to avoid analytical bias.[5] However, they may be prepared from the same stock solution if the accurate preparation and stability of that stock have been thoroughly verified.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High %CV or Inaccurate Results | Differential Matrix Effects: A slight retention time shift between Carvedilol and Carvedilol-d4 causes them to elute into regions with different levels of ion suppression.[1] | 1. Improve Chromatographic Separation: Modify the gradient or mobile phase to shift the analytes away from co-eluting matrix components.[6] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE)) to remove interfering matrix components.[7][8] 3. Dilute the Sample Extract: Diluting the final extract can mitigate the impact of the matrix, although this may compromise sensitivity.[1] |
| Poor Peak Shape (Tailing, Splitting) | 1. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[8] 2. Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the initial mobile phase.[8] 3. Secondary Interactions: Analyte interacting with active sites on the column packing material.[8] | 1. Column Flushing/Replacement: Flush the column with a strong solvent or, if necessary, replace it. Use an in-line filter to protect the column.[8] 2. Solvent Matching: Reconstitute the sample in a solvent that is as close in composition to the initial mobile phase as possible.[2] 3. Mobile Phase Modifier: Add a modifier (e.g., a small amount of acid like formic acid) to the mobile phase to improve peak shape.[2] |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) is not effectively extracting Carvedilol from the biological matrix. | 1. Optimize Extraction Solvent: Test different organic solvents or solvent mixtures for protein precipitation. An acetonitrile and methanol mixture (1:1) has been used effectively.[2] 2. Adjust pH: For liquid-liquid extraction, optimize the pH of the sample to ensure Carvedilol is in a neutral state for efficient extraction into an organic solvent. |
| Signal Instability / Drift | 1. Mobile Phase Issues: Microbial growth in aqueous buffers or changes in mobile phase composition over a long analytical run.[8][9] 2. MS Source Contamination: Buildup of non-volatile salts or matrix components in the mass spectrometer's ion source. | 1. Fresh Mobile Phase: Prepare fresh mobile phase buffers daily or every 48 hours.[8] Ensure adequate volume is prepared for the entire batch to maintain consistency.[9] 2. Source Cleaning: Perform routine cleaning of the ion source components as recommended by the instrument manufacturer. |
| Autosampler Carryover | Analyte Adsorption: Carvedilol or its internal standard adsorbing to surfaces in the autosampler needle, loop, or valve. | 1. Optimize Needle Wash: Use a strong, multi-solvent needle wash. A "sandwich" injection (drawing a plug of strong solvent before and after the sample) can be effective. 2. Blank Injections: Analyze blank samples after high-concentration samples to confirm that carryover is below the acceptable limit (e.g., <20% of the LLOQ response).[3] |
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters for Carvedilol Quantification
| Parameter | Concentration Range | Matrix | Accuracy (% Nominal) | Precision (%CV) | Reference |
|---|---|---|---|---|---|
| Linearity | 0.050 - 50.049 ng/mL | Human Plasma | N/A (R² > 0.9928) | N/A | [3] |
| Linearity | 1.00 - 200 ng/mL | Dried Blood Spots | N/A (R² not specified) | N/A | [2] |
| Linearity | 0.2 - 200 ng/mL | Human Plasma | N/A (R² not specified) | N/A | [10] |
| Intra-day Accuracy & Precision | 0.5 ng/mL (LLOQ) | Human Plasma | 91.7 - 104.7% | < 8.3% | [4] |
| Inter-day Accuracy & Precision | 0.5 ng/mL (LLOQ) | Human Plasma | 91.7 - 104.7% | < 8.3% | [4] |
| QC Low (2.00 ng/mL) | N/A | Dried Blood Spots | 96.0 - 105.5% | 3.9 - 8.6% | [2] |
| QC Medium (80.0 ng/mL) | N/A | Dried Blood Spots | 98.8 - 101.3% | 2.5 - 6.0% | [2] |
| QC High (160 ng/mL) | N/A | Dried Blood Spots | 99.4 - 102.5% | 2.6 - 4.9% |[2] |
Table 2: Recovery and Matrix Effect Data
| Analyte | Recovery Method | Mean Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|
| Carvedilol | Protein Precipitation | 72.9% | Not significant | [10] |
| Carvedilol | N/A | 81.6% | Not specified |[11] |
Experimental Protocols & Visualizations
Protocol 1: Stock and Sample Preparation
1. Stock Solution Preparation:
-
Accurately weigh and dissolve (R)-Carvedilol and this compound in separate volumetric flasks using methanol to achieve a final concentration of 1.0 mg/mL.[3]
-
Prepare working solutions by serially diluting the stock solutions with an appropriate diluent (e.g., Methanol:Water 50:50 v/v).[3][12]
2. Calibration Standards and QCs:
-
Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a calibration curve with 6-8 non-zero points and at least three levels of QCs (low, medium, high).[3][5]
3. Sample Extraction (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or QC, add the internal standard (Carvedilol-d4).
-
Add 3-4 volumes of cold precipitation solvent (e.g., acetonitrile containing 1% formic acid or a 1:1 mixture of acetonitrile and methanol).[2][10]
-
Vortex mix vigorously for approximately 30-60 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 40:60:0.2 Methanol:Water:Formic Acid).[2]
Caption: A typical protein precipitation workflow for plasma samples.
Protocol 2: Suggested LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Carvedilol: Q1 -> Q3 (e.g., 407.2 -> 100.1)
-
Carvedilol-d4: Q1 -> Q3 (e.g., 411.2 -> 100.1) (Note: Specific MRM transitions should be optimized in-house for the instrument being used.)
-
Troubleshooting Logic: Investigating Inaccurate Results
The following diagram illustrates the logical steps to troubleshoot inaccurate QC results when using a deuterated internal standard.
Caption: Troubleshooting flowchart for inaccurate bioanalytical results.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. agilent.com [agilent.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Troubleshooting Poor Peak Shape for (R)-Carvedilol-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving common chromatographic issues encountered during the analysis of (R)-Carvedilol-d4. The following FAQs and troubleshooting guides address specific causes of poor peak shape, such as tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?
Peak tailing is the most common peak shape problem for basic compounds like this compound. It occurs when the peak's trailing edge is drawn out, reducing resolution and affecting accurate integration. The primary causes include:
-
Secondary Silanol Interactions: this compound contains a secondary amine group, which is basic.[1] On standard silica-based reversed-phase columns (e.g., C18, C8), residual acidic silanol groups (Si-OH) on the silica surface can interact strongly with the protonated basic analyte via ion exchange.[2][3][4][5] This secondary retention mechanism slows the elution of a portion of the analyte molecules, causing a tail.[6]
-
Column Overload: While mass overload on traditional reversed-phase columns often causes peak fronting, overloading on certain chiral stationary phases can uniquely result in peak tailing.[7][8] This happens when the concentration of the analyte saturates the chiral selectors.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound or the pKa of the surface silanol groups (typically 3.5-4.5), a mixed population of ionized and unionized species can exist, leading to peak distortion.[9][10][11]
-
Column Degradation: Contamination or physical degradation of the stationary phase, such as a partially blocked inlet frit or a void at the head of the column, can create alternative flow paths and lead to tailing.[3][12]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden and tail after it leaves the column.[3][13]
Q2: My peak is fronting. What should I investigate?
Peak fronting, where the peak's leading edge is sloped, is less common for basic compounds but can occur. Key causes include:
-
Mass or Volume Overload: Injecting too much sample mass or too large a sample volume is a frequent cause of fronting.[14][15][16][17] The stationary phase at the column inlet becomes saturated, causing excess analyte molecules to travel down the column more quickly.[8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will be distorted and may front.[14] It is always best to dissolve the sample in the mobile phase itself.[18]
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics and may result in fronting peaks.[13]
-
Column Collapse: A sudden physical change or collapse of the packed bed inside the column, sometimes caused by operating at extreme pH or temperature, can lead to severe fronting.[19][20]
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[9][21]
-
Analyte Ionization: As a basic compound, this compound is protonated and positively charged at low pH. This state is generally preferred for good peak shape.
-
Silanol Suppression: At a low pH (e.g., below 3), residual silanol groups on the silica stationary phase are protonated (Si-OH) and less likely to engage in strong ionic interactions with the analyte.[5][22]
-
Peak Shape Optimization: Operating at a pH at least 1.5-2 units away from the analyte's pKa ensures a single ionic form exists, preventing the peak distortion that occurs when both ionized and non-ionized forms are present.[9][10] For Carvedilol, studies have shown that a mobile phase pH of around 3.0 provides a good peak shape.[23]
Q4: What is the impact of temperature on my chiral separation?
Temperature plays a complex role in chiral chromatography and can significantly influence selectivity, retention, and resolution.[24][25]
-
Thermodynamic Effects: Changing the temperature alters the thermodynamics of the interactions between the enantiomers and the chiral stationary phase (CSP).[26][27] This can either increase or decrease the separation factor (alpha).
-
Kinetic Effects: Higher temperatures reduce mobile phase viscosity, which can improve mass transfer and lead to sharper, more efficient peaks.[25]
-
Unpredictable Outcomes: The effect of temperature is not always predictable. In some cases, increasing the temperature improves resolution, while in others, a decrease is beneficial.[24] Drastic changes, such as the reversal of enantiomer elution order, have also been observed with temperature changes.[28] Therefore, temperature should be carefully controlled and can be used as a tool for method optimization.
Q5: Could I be overloading the column? How can I tell?
Yes, column overload is a common issue. The symptoms depend on the type of overload and the stationary phase.
-
Mass Overload: This occurs when too much analyte mass is injected. On standard reversed-phase columns, this typically leads to a "shark-fin" fronting peak and a decrease in retention time.[8][29] However, on some chiral columns, it can cause peak tailing.[7]
-
Volume Overload: This happens when the injection volume is too large, even with a dilute sample. It typically causes symmetrical peak broadening rather than distinct tailing or fronting.[17][30]
To check for overload, prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and the retention time of the peak apex stabilizes at lower concentrations, you are likely experiencing mass overload.[19]
Q6: What are "secondary interactions" and how do they affect my analysis?
In an ideal chromatographic separation, retention is governed by a single, well-defined mechanism (e.g., hydrophobic interaction in reversed-phase). Secondary interactions are any additional, often undesirable, interactions between the analyte and the stationary phase.[2]
For this compound, the most significant secondary interaction is the electrostatic attraction between the protonated amine on the analyte and ionized residual silanol groups on the silica packing material.[5][31] These interactions lead to peak tailing, reduced column efficiency, and can make method transfer and reproducibility challenging.[2] Using modern, high-purity, end-capped columns can significantly reduce the number of available silanol groups and minimize these effects.[12][20]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
When encountering a poor peak shape, it is crucial to follow a logical, step-by-step process. Changing one variable at a time is essential to pinpointing the root cause. The workflow below provides a systematic guide for troubleshooting.
References
- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lctsbible.com [lctsbible.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. youtube.com [youtube.com]
- 7. Chiral Separations 3: Overloading and Tailing [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. veeprho.com [veeprho.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromtech.com [chromtech.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. perkinelmer.com [perkinelmer.com]
- 15. support.waters.com [support.waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. acdlabs.com [acdlabs.com]
- 21. moravek.com [moravek.com]
- 22. agilent.com [agilent.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. bvchroma.com [bvchroma.com]
- 31. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Minimizing Carryover in (R)-Carvedilol-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte carryover during the LC-MS/MS analysis of (R)-Carvedilol-d4.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to carryover, offering potential causes and actionable solutions.
Question 1: I'm observing the this compound peak in my blank injections immediately following a high concentration standard. What is the likely cause and how can I fix it?
Answer:
This is a classic case of analyte carryover. The primary cause is often residual this compound from a previous high-concentration sample adsorbing to surfaces within the LC system. Given that carvedilol is a basic and hydrophobic compound, it is prone to nonspecific binding. The most common sites for this to occur are within the autosampler and the analytical column.[1][2]
Potential Causes & Solutions:
-
Autosampler Contamination: The injection needle, rotor seal, and sample loop are common areas where the analyte can be retained.[1]
-
Solution 1: Optimize Needle Wash. A simple wash with the mobile phase may not be sufficient. Employ a more rigorous multi-step wash protocol. Use a strong organic solvent to dissolve hydrophobic residues, followed by an acidic aqueous solution to neutralize basic interactions.[3][4]
-
Solution 2: Inspect and Replace Consumables. Worn rotor seals and stators can develop microscopic scratches and grooves that trap the analyte.[2][5] If carryover persists after optimizing the wash, inspect these parts for wear and replace them if necessary.
-
-
Column Carryover: The analytical column, including the frits and the stationary phase itself, can retain the analyte, which then slowly bleeds off in subsequent runs.[1]
-
Solution 1: Implement a Strong Post-Gradient Wash. After the analyte has eluted, incorporate a high-organic wash step in your gradient to flush out strongly retained compounds.
-
Solution 2: Use a Guard Column. A guard column can help protect your analytical column from strongly adsorbing compounds and is more easily replaceable.[6]
-
-
Ion Source Contamination: While less common for carryover between adjacent injections, a dirty ion source can lead to a consistently high background.
-
Solution: Clean the Ion Source. If you observe persistent background signal even in blanks that have not followed a high standard, cleaning the ion source components (cone, transfer tube, capillary) may be necessary.[1]
-
Question 2: My carryover seems to decrease with each subsequent blank injection, but it's still present after three blanks. What does this indicate?
Answer:
A steadily decreasing peak area across multiple blank injections strongly suggests that the carryover is originating from the LC system, where the residual analyte is gradually being washed away.[3][5] This pattern helps distinguish true carryover from a constant contamination issue (e.g., contaminated mobile phase).
Troubleshooting Steps:
-
Strengthen the Wash Solution: The primary focus should be on improving the effectiveness of the autosampler wash. Carvedilol's properties suggest that a wash solution with both high organic content and an acidic modifier will be most effective.
-
Increase Wash Volume and/or Cycles: For particularly "sticky" compounds, increasing the volume of the wash solution or the number of wash cycles can significantly reduce carryover.[4]
-
Column Flushing: If the issue persists, consider that the column may be the source. A dedicated column flushing procedure with a strong solvent may be required.
Illustrative Data on Wash Solution Optimization
The following table provides hypothetical data to illustrate the impact of different wash solutions on this compound carryover.
| Wash Solution Composition | Carryover in First Blank (Peak Area) | % Carryover Reduction (vs. Mobile Phase A) |
| 100% Mobile Phase A (Aqueous) | 15,000 | - |
| 100% Mobile Phase B (Acetonitrile) | 8,000 | 46.7% |
| 50/50 Acetonitrile/Isopropanol | 4,500 | 70.0% |
| 50/50 Acetonitrile/Isopropanol with 0.5% Formic Acid | < 500 (Below LLOQ) | > 96.7% |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Evaluating Carryover
-
Equilibrate the System: Run the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Blank Injection: Inject a blank sample (reconstitution solvent) to ensure the system is clean before the experiment.
-
High-Concentration Standard Injection: Inject the highest concentration of your this compound calibration curve standard.
-
Post-Blank Injections: Immediately following the high standard, inject a series of at least three blank samples using the same method.
-
Data Analysis: Analyze the chromatograms of the post-blank injections for the presence of the this compound peak. The peak area in the first blank is used to calculate the percent carryover relative to the high standard. The acceptable level of carryover is typically less than 20% of the peak area of the lower limit of quantitation (LLOQ).[5]
Protocol 2: Optimized Autosampler Wash for this compound
This protocol utilizes a dual-solvent wash to address both the hydrophobic and basic nature of carvedilol.
-
Wash Solution A (Organic Wash): 50% Acetonitrile, 50% Isopropanol. This combination is effective at dissolving non-polar residues.
-
Wash Solution B (Aqueous Acidic Wash): 90% Water, 10% Methanol, 0.5% Formic Acid. The acid helps to neutralize ionic interactions between the basic analyte and metal surfaces of the autosampler.[3]
-
Wash Program:
-
Pre-injection rinse: 500 µL of Wash Solution A.
-
Post-injection rinse 1: 500 µL of Wash Solution A.
-
Post-injection rinse 2: 500 µL of Wash Solution B.
-
Frequently Asked Questions (FAQs)
Q1: Can the choice of sample vials affect carryover?
A1: Yes, vial selection can play a role. For basic compounds like carvedilol that may adsorb to glass surfaces, using polypropylene or silanized (deactivated) glass vials can help minimize this interaction and reduce the potential for carryover.[4]
Q2: How do I distinguish between carryover and mobile phase contamination?
A2: A key indicator is the pattern of the ghost peaks. If the peak area is highest in the first blank after a high standard and decreases in subsequent blanks, it is likely carryover.[5] If the peak area is consistent across all blank injections, regardless of the preceding sample, it points towards contamination of your mobile phase or blank solution.[3]
Q3: Can the internal standard, this compound, have different carryover properties than the unlabeled analyte?
A3: While deuterated internal standards are chemically very similar to the analyte, slight differences in chromatographic retention time due to the isotope effect can sometimes lead to differential matrix effects.[7] It is also possible for them to exhibit slightly different carryover behavior, though this is less common. It is important to monitor the blank injections for both the analyte and the internal standard.
Q4: My carryover issue suddenly appeared after a period of successful analyses. What should I check first?
A4: Sudden onset of carryover often points to a component failure or a need for routine maintenance. The first things to inspect are the autosampler's rotor seal and needle seat for signs of wear or leaks.[2] Also, ensure that your wash solvent reservoirs are full and the lines are properly primed.
Q5: Are there any software settings that can help manage carryover?
A5: While software cannot eliminate the physical source of carryover, some instrument control software allows for advanced wash procedures, such as washing the outside of the needle and back-flushing the injection loop.[3] Exploring these options in your instrument's software can provide additional tools to combat carryover.
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving carryover issues in your LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting LC-MS/MS carryover.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 3. biotage.com [biotage.com]
- 4. mastelf.com [mastelf.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for improving recovery of (R)-Carvedilol-d4 during sample preparation
Welcome to the technical support center for optimizing the recovery of (R)-Carvedilol-d4 during sample preparation. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors during sample preparation. These include:
-
Incomplete Extraction: The chosen extraction solvent and method may not be optimal for efficiently partitioning this compound from the sample matrix (e.g., plasma, urine). The polarity of the solvent system is a critical factor.[1]
-
Analyte Degradation: Carvedilol and its analogs can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[1]
-
Matrix Effects: Components of the biological matrix can interfere with the extraction process or suppress the analyte signal during analysis, leading to apparent low recovery.[2][3][4] This is a significant concern in LC-MS/MS analysis.[5]
-
Suboptimal pH: The pH of the sample and extraction solvent plays a crucial role in the ionization state of carvedilol, which affects its solubility and partitioning behavior.
-
Protein Binding: In plasma samples, carvedilol can bind to proteins. If the sample preparation method does not effectively disrupt this binding, recovery will be compromised.[6]
-
Procedural Losses: Analyte can be lost at various stages, such as incomplete phase separation in liquid-liquid extraction, inefficient elution in solid-phase extraction, or adsorption to container surfaces.
Q2: Which sample preparation techniques are recommended for this compound?
Several techniques have been successfully employed for the extraction of carvedilol and its analogs from biological matrices. The most common are:
-
Solid-Phase Extraction (SPE): This technique is known for providing cleaner extracts and can achieve high recovery rates, often between 94-99%.[7] It is a widely used method for carvedilol and its metabolites from plasma.[8]
-
Liquid-Liquid Extraction (LLE): LLE is a robust and widely used method for carvedilol. Recoveries can be high, with some methods reporting over 90%.[9] However, it can be time-consuming and require significant volumes of organic solvents.[10][11]
-
Protein Precipitation (PP): This is a simpler and faster technique, often used for high-throughput analysis.[12] However, the resulting extracts may be less clean, potentially leading to greater matrix effects.[11]
-
Microextraction Techniques: Miniaturized techniques like dispersive liquid-liquid microextraction (DLLME) and hollow fiber-based liquid phase microextraction (HF-LPME) have been developed to reduce solvent consumption and increase enrichment factors.[11][13]
Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Efficient Sample Cleanup: Employing a more rigorous sample preparation method, such as SPE, can significantly reduce matrix components in the final extract.[8]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to ensure that this compound is chromatographically resolved from co-eluting matrix components can mitigate ion suppression.[5]
-
Use of a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like this compound itself helps to compensate for matrix effects, as both the analyte and the internal standard are affected similarly.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize the impact of the matrix.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Extraction Solvent | Test a range of solvents with varying polarities. For LLE, mixtures of solvents like diethyl ether and ethyl acetate (3:1, v/v) have been shown to be effective for carvedilol.[9] For protein precipitation, acetonitrile is commonly used.[12] |
| Incorrect pH | Adjust the pH of the sample to optimize the extraction of carvedilol, which is a basic compound. A higher pH (e.g., 8.0-10.7) is often used to ensure it is in its non-ionized form, enhancing its solubility in organic solvents.[10][11] |
| Inefficient Protein Disruption | In protein precipitation, ensure thorough vortexing and sufficient contact time with the precipitating agent. For LLE and SPE, pre-treatment with an acid or base can help release protein-bound drug. |
| Adsorption to Surfaces | Use low-adsorption tubes and pipette tips. Silanized glassware can also minimize surface binding. |
| Incomplete Elution (SPE) | Optimize the elution solvent composition and volume. Ensure the sorbent bed does not dry out before the elution step. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Sample Handling | Standardize all steps of the sample preparation workflow, including vortexing times, centrifugation speeds and times, and evaporation conditions. Automation can improve consistency. |
| Internal Standard Issues | Ensure the internal standard is added accurately and consistently to all samples at the beginning of the process.[14] Verify the purity and concentration of the internal standard stock solution. |
| Variable Matrix Effects | If matrix effects vary significantly between samples, a more effective sample cleanup method like SPE may be necessary. |
Quantitative Data Summary
The following table summarizes recovery data for carvedilol and its analogs from various studies, providing a benchmark for expected performance with different extraction methods.
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Carvedilol | Solid-Phase Extraction (SPE) | Human Plasma | 94 - 99 | [7] |
| Carvedilol | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Human Plasma | 96.0 - 105 | [10] |
| Carvedilol | Liquid-Liquid Extraction (LLE) | Human Plasma | 91.8 (mean) | [9] |
| Carvedilol | Protein Precipitation | Human Plasma | 72.9 | [4] |
| Carvedilol | Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Spiked Urine and Plasma | 80.7 - 114 | [11] |
| Carvedilol | Solid-Phase Extraction (SPE) | Human Plasma | 78.90 | [8] |
| 4'-hydroxyphenyl carvedilol | Solid-Phase Extraction (SPE) | Human Plasma | 83.25 | [8] |
| Carvedilol | Liquid-Liquid Extraction (LLE) | Human Plasma | 83.9 - 91.7 | [15] |
| Carvedilol Enantiomers | Dispersive Liquid-Liquid Microextraction (DLLME) | Human Plasma | 91 - 107 | [13] |
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Carvedilol and its Metabolites
This protocol is adapted from a method for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.[7]
-
Sample Pre-treatment: To 100 µL of human plasma, add the deuterated internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) sequentially with methanol and water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and a buffer).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
References
- 1. welchlab.com [welchlab.com]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. justification of lower recovery - Chromatography Forum [chromforum.org]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. brieflands.com [brieflands.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. A dispersive liquid-liquid microextraction and chiral separation of carvedilol in human plasma using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. asianpubs.org [asianpubs.org]
Validation & Comparative
Cross-Validation of Analytical Methods for (R)-Carvedilol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Carvedilol, with a focus on the use of (R)-Carvedilol-d4 as an internal standard. The cross-validation of analytical methods is a critical step in drug development and bioanalysis, ensuring data integrity and reliability across different techniques or laboratories. This document outlines key performance characteristics of various methods, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Carvedilol quantification is often dependent on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most commonly employed techniques. The use of a deuterated internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response.
Below is a summary of the performance characteristics of different analytical methods validated for the determination of Carvedilol. While not all studies explicitly mention this compound, the principles of using a deuterated internal standard are universally applicable to these methods to enhance their reliability.
| Method | Analyte(s) | Internal Standard | Concentration Range | LLOQ | Precision (% CV) | Accuracy (%) | Recovery (%) |
| UPLC-MS/MS [1] | Carvedilol & 4'-hydroxyphenyl carvedilol | Deuterated internal standards | 0.05-50 ng/mL (Carvedilol) | 0.05 ng/mL | 0.74-3.88 | 96.4-103.3 | 94-99 |
| LC-MS/MS [2] | Carvedilol & 4'-hydroxyphenyl carvedilol | Propranolol | 0.050-50.049 ng/mL (Carvedilol) | 0.050 ng/mL | - | - | - |
| LC-MS/MS for Dried Blood Spots [3] | Carvedilol, Enalaprilat, Perindoprilat | Carvedilol-d5, Enalaprilat-d5, Perindoprilat-13C3 | 1.00–200 ng/mL | 1.00 ng/mL | - | - | - |
| Chiral HPLC [4] | S(-)-Carvedilol | - | - | - | - | - | - |
| RP-HPLC [5] | Carvedilol | - | 20µg-100µg | 0.13 µg/mL | 0.3-0.8 | 98.96 | - |
| Spectrophotometric Method A [6] | Carvedilol | - | 5-30 µg/ml | 0.2545 µg/ml | - | - | - |
| Spectrophotometric Method B [6] | Carvedilol | - | 5-30 µg/ml | 0.2021 µg/ml | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for sample preparation and analysis using UPLC-MS/MS, a widely accepted technique for bioanalytical studies.
Sample Preparation: Solid-Phase Extraction (SPE)[1]
-
To 100 μL of human plasma, add the internal standard (this compound).
-
Perform solid-phase extraction to remove plasma proteins and other interfering substances.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions[1]
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile-4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (78:22, v/v)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in understanding the entire process from sample collection to data analysis.
Caption: General bioanalytical workflow for Carvedilol quantification.
For a cross-validation study, the process involves analyzing the same set of quality control (QC) samples using two different analytical methods and comparing the results.
Caption: Logical workflow for cross-validation of two analytical methods.
Chiral Separation
Carvedilol is a chiral compound, and its enantiomers exhibit different pharmacological activities. Therefore, stereoselective analytical methods are often required. Several approaches can be employed for the chiral separation of Carvedilol enantiomers.
Caption: Methods for the chiral separation of Carvedilol enantiomers.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 5. iajpr.com [iajpr.com]
- 6. ijpsr.info [ijpsr.info]
A Tale of Two Enantiomers: A Comparative Pharmacokinetic Study of (R)-Carvedilol vs. (S)-Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, is a cornerstone in the management of cardiovascular diseases.[1] Administered as a racemic mixture, it comprises two enantiomers, (R)-Carvedilol and (S)-Carvedilol, which exhibit distinct pharmacological and pharmacokinetic profiles. While both enantiomers contribute to the drug's overall therapeutic effect, understanding their individual disposition in the body is paramount for optimizing clinical outcomes and guiding future drug development. This guide provides a comprehensive comparison of the pharmacokinetics of (R)- and (S)-Carvedilol, supported by experimental data and detailed methodologies.
Unraveling the Stereoselectivity: Key Pharmacokinetic Differences
Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Carvedilol
| Parameter | (R)-Carvedilol | (S)-Carvedilol | Key Observations |
| Peak Plasma Concentration (Cmax) | ~2-3 times higher than (S)-enantiomer[2] | Lower due to extensive first-pass metabolism.[5][6] | The higher Cmax of (R)-Carvedilol contributes significantly to the alpha-1 blocking activity. |
| Area Under the Curve (AUC) | Significantly higher than (S)-enantiomer.[7] | Lower, indicating reduced systemic exposure.[7] | The difference in AUC reflects the stereoselective metabolism. |
| Elimination Half-life (T1/2) | 5 to 9 hours[2] | 7 to 11 hours[2] | The slightly longer half-life of (S)-Carvedilol may be due to its slower clearance from the systemic circulation after the initial first-pass effect. |
| Oral Clearance (CL/F) | Significantly lower than (S)-enantiomer.[8] | Higher due to greater first-pass metabolism.[8] | In patients with heart failure, the mean oral clearance values were reported as 0.89 L/h/kg for (R)-Carvedilol and 1.52 L/h/kg for (S)-Carvedilol.[9] |
| Volume of Distribution (Vd) | Approximately 115 L (for racemic mixture)[2] | Apparent distribution volumes are comparable between enantiomers.[7] | Carvedilol is a highly lipophilic compound with substantial distribution into extravascular tissues.[2][10] |
The Metabolic Maze: Differential Pathways of (R)- and (S)-Carvedilol
The stereoselective metabolism of carvedilol is a complex process primarily orchestrated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in the liver and gut.[4][6]
(R)-Carvedilol is predominantly metabolized by CYP2D6.[6] In individuals who are poor metabolizers for CYP2D6, the clearance of (R)-Carvedilol is significantly reduced, leading to higher plasma concentrations.[8]
(S)-Carvedilol, on the other hand, is primarily metabolized by CYP2D6 and CYP2C9, with contributions from other enzymes like CYP1A2, CYP3A4, CYP2C19, and CYP2E1 to a lesser extent.[2][6] The higher rate of both oxidation and glucuronidation of (S)-Carvedilol contributes to its greater presystemic clearance.[4][6]
Stereoselective metabolism of Carvedilol enantiomers.
Experimental Corner: A Prototypical Pharmacokinetic Study Protocol
To elucidate the distinct pharmacokinetic profiles of (R)- and (S)-Carvedilol, a rigorous experimental protocol is essential. The following outlines a typical methodology employed in such studies.
1. Study Design: A randomized, single-dose, two-way crossover study is a common design.[5] This involves administering a single oral dose of racemic carvedilol to healthy volunteers or a specific patient population. A washout period of at least one week separates the treatment periods to avoid carry-over effects.
2. Subject Population: Healthy male and female volunteers are often recruited.[11] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study group and minimize variability.
3. Dosing and Administration: A single oral dose of carvedilol (e.g., 12.5 mg or 25 mg) is administered with a standardized volume of water.[12][13] Food intake is often controlled as it can affect the rate of absorption.[10]
4. Blood Sampling: Serial blood samples are collected at predetermined time points to capture the full pharmacokinetic profile. A typical schedule includes pre-dose (0 hour) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).[3][5][13]
5. Bioanalytical Method: Plasma concentrations of (R)- and (S)-Carvedilol are determined using a validated stereoselective analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] This method offers high sensitivity and specificity for quantifying the individual enantiomers.
6. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters for each enantiomer from the plasma concentration-time data.[3] These parameters include Cmax, Tmax, AUC, T1/2, and CL/F.
Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The pharmacokinetic behavior of carvedilol is a compelling example of stereoselectivity, with significant differences in the absorption, metabolism, and systemic exposure of its (R) and (S) enantiomers. The preferential first-pass metabolism of (S)-Carvedilol results in substantially higher plasma concentrations of (R)-Carvedilol. This understanding is crucial for drug development professionals and researchers, as the distinct pharmacokinetic profiles of the enantiomers directly impact their pharmacodynamic effects and, ultimately, the therapeutic efficacy and safety of carvedilol. Further research into the genetic polymorphisms affecting the metabolizing enzymes can provide deeper insights into the inter-individual variability observed in carvedilol response and pave the way for personalized medicine approaches.
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of R- and S-carvedilol in routinely treated Japanese patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
Validation of (R)-Carvedilol-d4 as an internal standard according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the selection and validation of an appropriate internal standard (IS) are paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of (R)-Carvedilol-d4 as an internal standard for the analysis of Carvedilol, benchmarked against commonly used alternatives, Propranolol and Metoprolol. The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
Executive Summary
This compound, a stable isotope-labeled (SIL) analogue of the analyte, is theoretically the ideal internal standard for Carvedilol quantification. Its physicochemical properties are nearly identical to Carvedilol, ensuring it behaves similarly during sample preparation and analysis, thereby effectively compensating for variability. However, practical challenges such as isotopic interference and availability can necessitate the consideration of alternative internal standards like Propranolol and Metoprolol. This guide presents a side-by-side comparison of their validation performance.
Comparison of Internal Standard Validation Data
The following tables summarize the key validation parameters for this compound and its alternatives. Data has been compiled from various bioanalytical method validation studies.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte Concentration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound (or similar deuterated IS) | 0.05 - 50.0 | 0.05 | > 0.99 |
| Propranolol | 0.05 - 50.0 | 0.05 | > 0.99 |
| Metoprolol | Data not readily available in a comparable format | - | - |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound (or similar deuterated IS) | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% | |
| Propranolol | Low | < 15% | < 15% | ± 15% |
| Mid | < 15% | < 15% | ± 15% | |
| High | < 15% | < 15% | ± 15% | |
| Metoprolol | Data not readily available in a comparable format | - | - | - |
Table 3: Recovery and Matrix Effect
| Internal Standard | Recovery (%) | Matrix Effect (%CV) |
| This compound (or similar deuterated IS) | Consistent and reproducible across concentration range | Minimal and compensated |
| Propranolol | 73.7 - 81.3[1] | Not explicitly reported, but method deemed suitable |
| Metoprolol | Data not readily available in a comparable format | - |
Table 4: Stability
| Internal Standard | Stability Conditions | Result |
| This compound (or similar deuterated IS) | Freeze-thaw, Bench-top, Long-term | Stable |
| Propranolol | Not explicitly detailed for IS, but overall method showed stability | Stable |
| Metoprolol | Data not readily available in a comparable format | - |
Experimental Protocols
A generalized experimental protocol for the bioanalytical method validation of Carvedilol using an internal standard is outlined below. Specific parameters should be optimized for the chosen analytical platform (e.g., LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Carvedilol and the selected internal standard (this compound, Propranolol, or Metoprolol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Carvedilol stock solution to create working standards for calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 2.5 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether).[2]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[2]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[2]
3. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Carvedilol and the internal standard.
4. Validation Experiments (as per ICH M10 Guidelines):
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the analyte peak area in extracted samples to that of post-extraction spiked samples at three different concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting the expected sample handling time.
-
Long-Term Stability: Under frozen storage conditions for a period longer than the expected sample storage time.
-
Mandatory Visualizations
Caption: Bioanalytical Method Validation Workflow according to ICH M10 guidelines.
Caption: Comparison of Internal Standard types for Carvedilol analysis.
Discussion
The ideal internal standard, a stable isotope-labeled version of the analyte such as this compound, is expected to provide the most accurate and precise results. This is because it co-elutes with the analyte and is affected by matrix effects in a nearly identical manner, allowing for reliable correction. However, one study highlighted a potential issue where a slight difference in retention time between deuterated carvedilol and the native analyte, caused by a deuterium isotope effect, led to differential ion suppression and affected the accuracy of the method.[3][4] This underscores the importance of thorough validation even when using a SIL-IS.
Propranolol has been successfully used as an internal standard for Carvedilol analysis, with reported validation data meeting acceptance criteria for linearity, precision, and recovery.[1] Being a beta-blocker like Carvedilol, it shares some structural similarities, which can make it a suitable alternative when a SIL-IS is not feasible.
Conclusion
Based on the available data and theoretical advantages, This compound remains the recommended internal standard for the bioanalysis of Carvedilol . Its use, however, necessitates careful validation to rule out any potential isotopic effects that could compromise data integrity. Propranolol presents a viable and validated alternative when a stable isotope-labeled standard is not available. The use of Metoprolol as an internal standard for Carvedilol requires further validation data to be confidently recommended.
Researchers and drug development professionals should carefully consider the specific requirements of their studies, regulatory expectations, and the availability of reference materials when selecting an internal standard for Carvedilol analysis. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating a reliable bioanalytical method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Deuterated Internal Standards for Carvedilol Analysis
An Objective Comparison for Drug Development Professionals
In the bioanalysis of Carvedilol, a widely used beta-blocker, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated analogs of the analyte are often considered the "gold standard" due to their similar physicochemical properties. This guide provides a comparative overview of deuterated standards for Carvedilol analysis, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions.
While several deuterated variants of Carvedilol are commercially available, including Carvedilol-d3, Carvedilol-d4, Carvedilol-d5, and Carvedilol-d7, the vast majority of published bioanalytical methods utilize Carvedilol-d5 . Consequently, this guide will primarily focus on the performance of Carvedilol-d5, while also discussing key theoretical considerations applicable to all deuterated standards.
The Critical Role of Deuterated Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are preferred in LC-MS/MS assays because they are expected to co-elute with the unlabeled analyte and experience similar ionization effects in the mass spectrometer's source. This co-behavior allows the SIL internal standard to effectively compensate for variations in sample preparation, chromatographic retention, and matrix effects, leading to more precise and accurate quantification.
Performance Data: A Focus on Carvedilol-d5
The following tables summarize the quantitative performance data for Carvedilol analysis using Carvedilol-d5 as an internal standard, compiled from various published studies. It is important to note that direct comparative studies with other deuterated analogs are scarce in the scientific literature.
Table 1: Bioanalytical Method Parameters for Carvedilol using Carvedilol-d5 Internal Standard
| Parameter | Method 1 | Method 2 |
| Sample Matrix | Human Plasma | Dried Blood Spots (DBS) |
| Extraction Method | Solid Phase Extraction (SPE) | Protein Precipitation |
| LC Column | UPLC C18 (50 x 2.1 mm, 1.7 µm)[1] | Restek Ultra Biphenyl (100 mm × 2.1 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile & 4.0 mM ammonium formate, pH 3.0 with 0.1% formic acid (78:22, v/v)[1] | A: 5 mM ammonium acetate and 0.1% acetic acid in water; B: Water, methanol, and acetonitrile (10:20:70, v/v/v) with 5 mM ammonium acetate and 0.1% acetic acid[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transition (Carvedilol) | m/z 407.1 → 100.1[2] | m/z 407.1 → 100.1[2] |
| MRM Transition (Carvedilol-d5) | m/z 412.2 → 105.1[2] | m/z 412.2 → 105.1[2] |
Table 2: Validation Data for Carvedilol Analysis using Carvedilol-d5 Internal Standard
| Parameter | Method 1 (Plasma) | Method 2 (DBS) |
| Linearity Range (ng/mL) | 0.05 - 50[1] | 1.00 - 200[2] |
| Intra-batch Precision (% CV) | 0.74 - 3.88[1] | < 12.5 |
| Inter-batch Precision (% CV) | 0.74 - 3.88[1] | < 12.5 |
| Accuracy (%) | 96.4 - 103.3[1] | 93.7 - 108.4 |
| Recovery (%) | 94 - 99[1] | Not specified |
Key Consideration: The Deuterium Isotope Effect
A critical factor to consider when using any deuterated internal standard is the deuterium isotope effect . The substitution of hydrogen with the heavier deuterium isotope can lead to a slight difference in the compound's physicochemical properties. In the context of chromatography, this can manifest as a small shift in retention time between the analyte and its deuterated internal standard.[3][4]
This chromatographic separation, even if minor, can expose the analyte and the internal standard to different regions of co-eluting matrix components. If these matrix components cause ion suppression or enhancement, and the analyte and internal standard are affected differently, the accuracy of the assay can be compromised.[3][4] One study specifically highlighted that a deuterium-labeled internal standard for Carvedilol showed an unexpected change in the analyte to internal standard peak area ratio in two different lots of human plasma, which was attributed to this differential ion suppression due to a slight retention time difference.[3]
Therefore, while deuterated standards are generally superior, it is crucial to:
-
Verify Co-elution: During method development, carefully assess the chromatographic co-elution of Carvedilol and its chosen deuterated standard.
-
Evaluate Matrix Effects: Thoroughly investigate matrix effects from multiple sources of the biological matrix to ensure the internal standard is providing adequate compensation.
Metabolic Stability and Potential for Metabolic Switching
Deuteration can also influence the metabolic stability of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. This is known as the kinetic isotope effect.[5]
While this can be exploited to develop drugs with improved pharmacokinetic profiles, it is a factor to consider when selecting an internal standard. If the deuteration is at a site of metabolism, the internal standard may exhibit different metabolic stability than the analyte. This could potentially lead to "metabolic switching," where the metabolism of the deuterated compound is shunted towards alternative pathways.[5] For an internal standard to be effective, its metabolic fate should ideally mirror that of the analyte throughout the analytical process. Information on the specific metabolic stability of different deuterated Carvedilol analogs is not extensively available in the literature, but it remains a pertinent theoretical consideration.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a practical resource for researchers.
Experimental Protocol 1: Solid Phase Extraction (SPE) from Human Plasma[1]
-
Sample Pre-treatment: To 100 µL of human plasma, add the Carvedilol-d5 internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) sequentially with methanol and water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., a low percentage of organic solvent in water) to remove interferences.
-
Elution: Elute Carvedilol and Carvedilol-d5 from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Experimental Protocol 2: Protein Precipitation from Dried Blood Spots (DBS)[2]
-
DBS Punching: Punch a disc of a specified diameter from the dried blood spot.
-
Extraction Solution Preparation: Prepare a protein precipitation solution, such as a 1:1 (v/v) mixture of methanol and acetonitrile, containing the Carvedilol-d5 internal standard at a known concentration.[2]
-
Extraction: Add the extraction solution to the DBS punch in a microcentrifuge tube and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
Visualizing the Workflow and Selection Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical considerations for selecting a deuterated standard.
Caption: Experimental workflow for Carvedilol analysis.
Caption: Logical workflow for selecting a deuterated standard.
Conclusion
For the bioanalysis of Carvedilol, Carvedilol-d5 stands out as the most widely documented and validated deuterated internal standard. The available data demonstrates its suitability for achieving accurate and precise results in various biological matrices. However, researchers must remain vigilant about the potential for deuterium isotope effects, which can lead to chromatographic separation and differential matrix effects. Careful method development and validation, including a thorough assessment of co-elution and matrix effects from diverse sources, are essential to mitigate these risks.
While other deuterated analogs of Carvedilol exist, the lack of extensive, publicly available performance data makes a direct comparison challenging. The principles outlined in this guide, particularly concerning the deuterium isotope effect and metabolic stability, should be carefully considered when evaluating any deuterated internal standard for bioanalytical applications.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to (R)-Carvedilol-d4 Quantification Methods in Human Plasma
Introduction
Quantitative Performance of Bioanalytical Methods
The following table summarizes the key performance parameters of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of carvedilol and its enantiomers in human plasma. These methods often utilize deuterated internal standards, and their validation data provides a benchmark for what can be expected in terms of performance.
| Parameter | Method 1 (UPLC-MS/MS) [1] | Method 2 (Enantioselective LC-MS/MS) [2] | Method 3 (RP-HPLC-UV) [3] | Method 4 (LC-MS/MS for DBS) [4] |
| Analyte(s) | Carvedilol, 4'-hydroxyphenyl carvedilol | (R)- & (S)-Carvedilol, (R)- & (S)-4'-hydroxyphenyl carvedilol | Carvedilol | Carvedilol, Enalaprilat, Perindoprilat |
| Internal Standard | Deuterated carvedilol & metabolite | Stable-labeled internal standards | Carbamazepine | Carvedilol-d5, Enalaprilat-d5, Perindoprilat-13C3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Dried Blood Spots (DBS) |
| Linearity Range | 0.05-50 ng/mL (Carvedilol) | 0.200-100 ng/mL ((R)- & (S)-Carvedilol) | 4-60 ng/mL | 1.00–200 ng/mL |
| Accuracy (%) | 96.4 to 103.3 | Within ±9.4 of nominal | Within 0.5 | Not explicitly stated |
| Precision (% CV) | 0.74 to 3.88 (Intra- & Inter-batch) | Within 11.9 (Intra- & Inter-assay) | 1.528-2.469 (Intra-day), 2.046-3.797 (Inter-day) | Not explicitly stated |
| LLOQ | 0.05 ng/mL (Carvedilol) | 0.200 ng/mL ((R)- & (S)-Carvedilol) | 4 ng/mL | 1.00 ng/mL |
| Recovery (%) | 94-99 | >76 | Not explicitly stated | Not explicitly stated |
Experimental Workflows
The following diagrams illustrate common experimental workflows for the quantification of carvedilol from biological matrices.
Caption: Workflow for UPLC-MS/MS quantification of Carvedilol using SPE.
Caption: Enantioselective LC-MS/MS workflow with SLE and derivatization.
Detailed Experimental Protocols
Below are detailed methodologies from the cited studies, which can be adapted for the quantification of (R)-Carvedilol-d4.
Method 1: UPLC-MS/MS for Carvedilol and its Metabolite [1]
-
Sample Preparation:
-
To 100 µL of human plasma, the deuterated internal standards are added.
-
The samples undergo solid-phase extraction (SPE).
-
The eluate is evaporated to dryness and the residue is reconstituted before injection.
-
-
Liquid Chromatography:
-
System: Waters Acquity UPLC
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile-4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (78:22, v/v)
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer
-
Ionization: Positive electrospray ionization (ESI)
-
Detection: Multiple reaction monitoring (MRM)
-
Method 2: Enantioselective LC-MS/MS for Carvedilol Enantiomers [2]
-
Sample Preparation:
-
Plasma samples are extracted using supported liquid extraction (SLE) in a 96-well plate format.
-
Extracted samples are derivatized with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to enable chiral separation.
-
-
Liquid Chromatography:
-
System: ACQUITY UPLC
-
Column: ACQUITY UPLC HSS T3
-
Mobile Phase: Gradient elution (details not specified)
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer
-
Ionization: Positive ion electrospray
-
Detection: Not explicitly stated, but typically MRM for quantitative assays.
-
Method 3: RP-HPLC with UV Detection [3]
-
Sample Preparation:
-
A one-step liquid-liquid extraction is performed.
-
-
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography with UV detection
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Detection: UV at a specified wavelength.
-
-
Note: While this method does not use mass spectrometry or a deuterated internal standard, it provides a more accessible but less sensitive alternative.
Method 4: LC-MS/MS from Dried Blood Spots [4]
-
Sample Preparation:
-
Dried blood spots are extracted using an acetonitrile and methanol mixture (1:1) containing the internal standard (carvedilol-d5).
-
-
Liquid Chromatography:
-
System: UHPLC-MS/MS
-
-
Mass Spectrometry:
-
Ionization: Ion spray voltage at 5500 V, source temperature at 500 °C.
-
Detection: Multiple reaction monitoring (MRM) with the transition for carvedilol being 407.1 > 100.1 and for carvedilol-d5 being 412.2 > 105.1.
-
Conclusion
The quantification of this compound in biological matrices is predominantly achieved through LC-MS/MS-based methods due to their high sensitivity and selectivity. The choice of a specific method will depend on the research needs, including the required level of sensitivity (LLOQ), the need for enantioselective separation, and the available sample matrix (plasma vs. DBS). The data presented in this guide, extracted from single-laboratory validations, demonstrates that robust and reliable methods exist for the quantification of carvedilol. For inter-laboratory studies, cross-validation of methods is essential to ensure data consistency and reliability across different sites. Researchers should carefully consider the validation parameters of each method to select the most appropriate one for their specific application.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Accuracy and Precision in (R)-Carvedilol-d4 Assays
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug enantiomers is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of analytical methods for the determination of (R)-Carvedilol, utilizing its deuterated form, (R)-Carvedilol-d4, as an internal standard. We will delve into the performance of various analytical techniques, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic blocking activity, administered as a racemic mixture of its (R)- and (S)-enantiomers. Although both enantiomers contribute to the alpha-blocking effect, the beta-blocking activity resides almost exclusively in the (S)-enantiomer. Therefore, the stereoselective analysis of carvedilol is crucial for a thorough understanding of its clinical effects. The use of a deuterated internal standard, such as this compound, is a common and effective strategy to improve the accuracy and precision of bioanalytical methods by compensating for variability during sample preparation and analysis.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound assays depends on several factors, including the required sensitivity, selectivity, sample throughput, and the available instrumentation. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE).
Quantitative Data Summary
The following tables summarize the key performance parameters of different analytical methods for the quantification of carvedilol enantiomers. This data has been compiled from various scientific publications to provide a comparative overview.
Table 1: Performance Characteristics of LC-MS/MS Methods for Carvedilol Enantiomers
| Parameter | (R)- & (S)-Carvedilol | (R)- & (S)-4'-hydroxyphenyl carvedilol | Reference |
| Linearity Range (ng/mL) | 0.200 - 100 | 0.0200 - 10.0 | [1] |
| Intra-assay Precision (%CV) | ≤ 11.9% | ≤ 11.9% | [1] |
| Inter-assay Precision (%CV) | ≤ 11.9% | ≤ 11.9% | [1] |
| Accuracy (% Nominal) | Within ±9.4% | Within ±9.4% | [1] |
| Recovery | >76% | >76% | [1] |
| LLOQ (ng/mL) | 0.200 | 0.0200 | [1] |
Table 2: Performance Characteristics of Chiral HPLC-UV Methods for Carvedilol Enantiomers
| Parameter | (S)-Carvedilol | Reference |
| Linearity Range (ng/mL) | 1 - 100 | [2] |
| Intra-day Precision (%RSD) | < 2% | [2] |
| Inter-day Precision (%RSD) | < 2% | [2] |
| Accuracy (Recovery %) | Not explicitly stated, but method deemed accurate | [2] |
| LOD (ng/mL) | Not explicitly stated | [2] |
| LOQ (ng/mL) | 1 | [2] |
Table 3: Performance Characteristics of Capillary Electrophoresis (CE) Methods for Carvedilol Enantiomers
| Parameter | (R)- & (S)-Carvedilol | Reference |
| Linearity Range (ng/mL) | 50 - 4000 | [3] |
| Intra-assay Variability (%) | < 8% | [3] |
| Inter-assay Variability (%) | < 8% | [3] |
| Accuracy | Not explicitly stated, but method validated | [3] |
| LLOQ (ng/mL) | 50 | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for the key methods discussed.
Enantioselective LC-MS/MS Assay for (R)- and (S)-Carvedilol
This protocol is based on the method described by Furlong et al. (2012)[1].
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Load the sample onto a 96-well SLE plate.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluent to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract with a solution of a chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), in an appropriate solvent (e.g., acetonitrile).
-
Incubate the mixture to allow for complete derivatization.
3. Chromatographic Conditions
-
Column: ACQUITY UPLC HSS T3 column (or equivalent).
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
4. Mass Spectrometric Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for the derivatized (R)- and (S)-Carvedilol and the internal standard.
Chiral HPLC-UV Method for Carvedilol Enantiomers
This protocol is based on the method described by Swetha et al. (2015)[2].
1. Sample Preparation
-
For bulk drug or formulations, dissolve an accurately weighed amount in a suitable solvent (e.g., methanol).
-
For biological matrices, a liquid-liquid or solid-phase extraction would be necessary to isolate the analytes.
2. Chromatographic Conditions
-
Column: A chiral stationary phase column, such as Phenomenex Lux-cellulose-4.
-
Mobile Phase: A mixture of isopropanol and n-heptane (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 40 °C.
Capillary Electrophoresis (CE) Method for Carvedilol Enantiomers
This protocol is based on the method described by Cherkaoui and Veuthey (2001)[3].
1. Sample Preparation
-
For serum samples, perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the background electrolyte.
2. Electrophoretic Conditions
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution containing a chiral selector, such as 10 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: Applied voltage as optimized for the separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at an appropriate wavelength.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical enantioselective LC-MS/MS assay and provide a logical comparison of the different analytical methods.
Caption: Experimental workflow for a typical enantioselective LC-MS/MS assay.
Caption: Logical comparison of analytical methods for (R)-Carvedilol assays.
Conclusion
The choice of an analytical method for this compound assays is a critical decision that impacts the quality and reliability of research data.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification. The use of a deuterated internal standard like this compound effectively mitigates matrix effects and improves precision[1]. However, it is essential to be aware of potential challenges, such as the deuterium isotope effect, which can cause slight retention time shifts between the analyte and the internal standard, potentially affecting accuracy if not properly addressed.
-
Chiral HPLC-UV offers a more accessible and cost-effective alternative. While less sensitive than LC-MS/MS, it can provide adequate performance for applications where higher concentrations of the analyte are expected, such as in pharmaceutical formulation analysis[2].
-
Capillary Electrophoresis provides high separation efficiency and is advantageous in terms of low sample and reagent consumption. However, its sensitivity is generally lower than that of LC-MS/MS, which may limit its application in studies with very low analyte concentrations[3].
Ultimately, the optimal method will depend on the specific requirements of the study. For regulated bioanalysis in drug development, the high sensitivity and robustness of LC-MS/MS with a deuterated internal standard is often the preferred choice. For academic research or routine quality control, chiral HPLC-UV or CE may offer a suitable balance of performance and cost-effectiveness. This guide provides the foundational information to make an informed decision based on empirical data and established protocols.
References
- 1. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 3. Development of a capillary electrophoresis assay for the determination of carvedilol enantiomers in serum using cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: Linearity and Range Determination for (R)-Carvedilol-d4
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug molecules and their metabolites is paramount. This guide provides a comparative overview of analytical methods for determining the linearity and range of (R)-Carvedilol-d4, a deuterated isotopologue of the beta-blocker Carvedilol, often used as an internal standard in pharmacokinetic studies. Understanding the linear dynamic range of an analytical method is crucial for ensuring reliable and reproducible results.
Comparative Analysis of Analytical Methods
The determination of this compound, and by extension its non-deuterated counterpart (R)-Carvedilol, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
Below is a summary of the linearity and range for different analytical methods used for the determination of Carvedilol and its enantiomers. While specific data for the d4 isotopologue is not always explicitly stated, the chromatographic behavior is expected to be very similar to the non-deuterated form.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Carvedilol | 0.050 - 50.049 ng/mL | > 0.9928 | [1][2] |
| LC-MS/MS | N-nitroso carvedilol | 0.4 - 100 ng/mL | > 0.995 | [3] |
| LC-MS/MS | Carvedilol and its metabolites | 0.024/0.049 - 50.000 ng/mL | ≥ 0.995 | [4] |
| Chiral HPLC-UV | S(-)-Carvedilol | 1 - 100 ng/mL | 0.9998 | [5] |
| SBSE-HPLC-UV | (S)-Carvedilol | 25 - 750 µg/L | Not specified | [6] |
| SBSE-HPLC-UV | (R)-Carvedilol | 50 - 750 µg/L | Not specified | [6] |
| UHPLC | Carvedilol enantiomers | 5.0 - 100.0 ng/mL | Not specified | [7] |
| Chiral HPLC | S- and R-Carvedilol | Not specified | 0.999 | [8] |
| RP-HPLC | Carvedilol | 15.62 - 93.75 µg/mL | 0.99 | [9] |
| RP-HPLC | Carvedilol | 20 - 100 µg/mL | 0.999 | [10] |
| RP-HPLC | Carvedilol | 1.88 - 11.25 µg/mL | 0.9997 | [11] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized protocols for LC-MS/MS and Chiral HPLC methods based on the reviewed literature.
LC-MS/MS Method for Carvedilol in Human Plasma
This method is suitable for pharmacokinetic studies and offers high sensitivity and selectivity.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of Carvedilol like this compound).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Carvedilol and the internal standard are monitored.
-
-
Linearity and Range Determination:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Carvedilol.
-
Process and analyze the calibration standards using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. The range is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.
-
Chiral HPLC Method for Enantiomeric Separation of Carvedilol
This method is crucial for studying the stereospecific pharmacokinetics and pharmacodynamics of Carvedilol enantiomers.
-
Sample Preparation:
-
For pharmaceutical dosage forms, dissolve the crushed tablet in a suitable solvent.
-
For biological samples, a more extensive extraction and clean-up procedure, similar to the LC-MS/MS method, may be required.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is essential for separating the enantiomers. Examples include cellulose- or amylose-based columns.
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-heptane or hexane and a polar modifier such as isopropanol or ethanol. Additives like diethylamine may be used to improve peak shape.
-
Flow Rate: Usually around 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 240 nm or 254 nm) is common.[5][12]
-
-
Linearity and Range Determination:
-
Prepare a series of standard solutions of the racemic mixture or individual enantiomers at different concentrations.
-
Inject these solutions into the HPLC system.
-
Construct separate calibration curves for each enantiomer by plotting the peak area against the concentration.
-
Evaluate the linearity by the correlation coefficient of the regression line. The range is defined by the lowest and highest concentrations that provide a linear response.
-
Workflow for Linearity and Range Determination
The following diagram illustrates the general experimental workflow for establishing the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Determination.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 9. jetir.org [jetir.org]
- 10. iajpr.com [iajpr.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. jocpr.com [jocpr.com]
A Comparative Analysis of Immediate-Release and Controlled-Release Carvedilol Formulations
For Researchers, Scientists, and Drug Development Professionals
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is a cornerstone in the management of cardiovascular diseases. It is available in two primary oral dosage forms: immediate-release (IR) and controlled-release (CR). This guide provides an in-depth, objective comparison of these formulations, supported by experimental data, to assist researchers and drug development professionals in understanding their respective performance characteristics.
Executive Summary
The primary distinction between the two formulations lies in their dosing frequency and pharmacokinetic profiles. Carvedilol IR requires twice-daily administration, while the CR formulation is designed for once-daily dosing, which can potentially improve patient adherence.[1][2] Pharmacokinetic studies demonstrate that while the overall drug exposure (AUC) is equivalent between the two formulations, the CR version exhibits a delayed time to maximum plasma concentration (Tmax).[1][2][3] Despite these differences in release profiles, both formulations have been shown to provide comparable therapeutic effects, including sustained beta-1 adrenergic blockade over a 24-hour period.[1] Notably, some studies suggest a lower incidence of certain adverse events, such as dizziness and headache, with the CR formulation.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from comparative studies of Carvedilil IR and CR formulations.
Table 1: Pharmacokinetic Parameters of Immediate-Release vs. Controlled-Release Carvedilol
| Parameter | Carvedilol IR (Immediate-Release) | Carvedilol CR (Controlled-Release) | Key Findings |
| Dosing Frequency | Twice-daily[1] | Once-daily[1] | CR formulation offers a more convenient dosing regimen. |
| Bioavailability | Reference | ~85% of IR formulation[4] | Dosage strengths of CR are adjusted to account for this difference. |
| Time to Cmax (Tmax) | ~1-2 hours | Delayed by ~3-3.5 hours compared to IR[1][2][3] | Reflects the extended-release properties of the CR formulation. |
| Max. Concentration (Cmax) | Equivalent to CR at steady state[3][5] | Equivalent to IR at steady state[3][5] | Peak plasma concentrations are comparable with corresponding doses. |
| Area Under the Curve (AUC) | Equivalent to CR[2][3][5] | Equivalent to IR[2][3][5] | Overall drug exposure is similar between the two formulations. |
| Trough Concentration (Cmin) | Equivalent to CR[3] | Equivalent to IR[3] | Minimum plasma concentrations are maintained at comparable levels. |
| Peak-to-Trough Fluctuation | Similar to CR[3] | Similar to IR[3] | Both formulations provide consistent drug levels over the dosing interval. |
Table 2: Comparative Dosing Equivalents
| Carvedilol IR (Twice-Daily) | Carvedilol CR (Once-Daily) |
| 3.125 mg | 10 mg |
| 6.25 mg | 20 mg |
| 12.5 mg | 40 mg |
| 25 mg | 80 mg |
| Source:[3][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Carvedilol IR and CR formulations.
Bioequivalence and Pharmacokinetic Studies
Objective: To compare the rate and extent of absorption of Carvedilol from IR and CR formulations.
Procedure:
-
Subject Recruitment: Healthy adult volunteers, typically between 18 and 55 years of age, are enrolled.[9]
-
Drug Administration: Subjects are randomly assigned to receive a single oral dose of either the test formulation (e.g., Carvedilol CR) or the reference formulation (e.g., Carvedilol IR).
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).[6]
-
Plasma Analysis: Plasma concentrations of Carvedilol (and its enantiomers, R(+) and S(-)) are determined using a validated analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data: Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t1/2).
-
Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax and AUC, which should fall within the regulatory acceptance range (typically 80-125%).[6]
In Vitro Dissolution Testing
Objective: To characterize and compare the in vitro release profiles of Carvedilol from IR and CR formulations.
Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is commonly used.[10][11]
Immediate-Release (IR) Tablet Dissolution Protocol:
-
Dissolution Medium: 900 mL of 0.1N hydrochloric acid (HCl) or simulated gastric fluid without enzymes is often used to simulate stomach conditions.[10][11] Other media such as phosphate buffer at pH 6.8 may also be utilized.[10]
-
Apparatus: USP Apparatus 2 (paddle).
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Samples are withdrawn at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to capture the rapid release profile.[11]
-
Analysis: The amount of dissolved Carvedilol is quantified using a validated UV-Vis spectrophotometric or HPLC method.
Controlled-Release (CR) Capsule Dissolution Protocol:
-
Dissolution Medium: A two-stage dissolution medium is often employed to simulate the transit through the gastrointestinal tract. For example, 1000 mL of 0.1N HCl for the first 2 hours, followed by a change to a pH 6.8 citric-phosphate buffer containing a surfactant (e.g., 1% sodium lauryl sulfate, SLS) for the remaining duration (up to 22 hours).[12][13]
-
Apparatus: USP Apparatus 1 (basket).
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Samples are collected at multiple time points over an extended period (e.g., 1, 2, 4, 8, 12, and 24 hours) to characterize the controlled-release profile.[14]
-
Analysis: Quantification of dissolved Carvedilol is performed using a validated analytical method.
Mandatory Visualization
The following diagrams illustrate key aspects of Carvedilol's mechanism of action and the comparative drug release profiles.
References
- 1. Pharmacokinetic and pharmacodynamic comparison of controlled-release carvedilol and immediate-release carvedilol at steady state in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetic profile of controlled-release carvedilol in patients with left ventricular dysfunction associated with chronic heart failure or after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled-release carvedilol in the management of systemic hypertension and myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. ijfmr.com [ijfmr.com]
- 10. Development and Validation of New Discriminative Dissolution Method for Carvedilol Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpb.com [ijrpb.com]
- 12. Development and validation of dissolution method for carvedilol compression-coated tablets – ScienceOpen [scienceopen.com]
- 13. scielo.br [scielo.br]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Carvedilol vs. Traditional Non-Selective Beta-Blockers: A Head-to-Head Comparison for Researchers
A comprehensive analysis of carvedilol's unique pharmacological profile, including its receptor binding, hemodynamic effects, antioxidant properties, and distinct signaling pathways, benchmarked against traditional non-selective beta-blockers like propranolol and nadolol.
This guide provides a detailed, evidence-based comparison of carvedilol with traditional non-selective beta-blockers, tailored for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms, this document serves as a critical resource for understanding the nuanced differences that underpin the therapeutic actions and potential advantages of carvedilol.
Mechanism of Action: A Tale of Two Signaling Pathways
Traditional non-selective beta-blockers, such as propranolol and nadolol, exert their effects primarily by competitively inhibiting the binding of catecholamines to β1- and β2-adrenergic receptors. This blockade of G-protein coupled receptor (GPCR) signaling leads to a reduction in heart rate, myocardial contractility, and cardiac output.[1]
Carvedilol, while also a non-selective beta-blocker, possesses additional pharmacological properties that distinguish it from its predecessors.[1] Notably, it exhibits α1-adrenergic receptor blocking activity, which contributes to its vasodilatory effects.[1][2] Furthermore, carvedilol is recognized as a β-arrestin-biased ligand.[3][4][5] This means that while it blocks the classical G-protein signaling pathway, it simultaneously stimulates β-arrestin-mediated signaling cascades.[3][4][5] This unique mechanism is hypothesized to contribute to some of carvedilol's distinct clinical benefits, particularly in heart failure.[3][4]
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
